molecular formula C22H15NO2 B443699 2-Biphenyl-4-yl-quinoline-4-carboxylic acid CAS No. 78660-92-1

2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Cat. No.: B443699
CAS No.: 78660-92-1
M. Wt: 325.4g/mol
InChI Key: VESNJOQCJLQZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl-4-yl-quinoline-4-carboxylic Acid is a key chemical scaffold in medicinal chemistry, primarily serving as a versatile cap group in the design of enzyme inhibitors for anticancer research. Its prominent application is in the development of potent and selective inhibitors for histone deacetylases (HDACs), a class of enzymes validated as a therapeutic target for cancer. When incorporated into hydroxamate-based pharmacophores, this compound has yielded selective HDAC3 inhibitors that demonstrate significant antiproliferative activity in vitro. The mechanism of action involves induction of G2/M cell cycle arrest and promotion of apoptosis in cancer cell lines, making it a lead structure for further development . Furthermore, the quinoline-4-carboxylic acid pharmacophore is a critical structural component of well-characterized inhibitors of dihydroorotate dehydrogenase (DHODH), such as brequinar . DHODH is a fundamental enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting cell cycle progression and providing a compelling strategy for anticancer and antiproliferative therapeutics . The compound can be efficiently synthesized via the classic Pfitzinger reaction, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies . This makes this compound a valuable intermediate for researchers exploring novel small-molecule therapeutics targeting HDACs, DHODH, and other biologically relevant targets.

Properties

IUPAC Name

2-(4-phenylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESNJOQCJLQZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366221
Record name 2-Biphenyl-4-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78660-92-1
Record name 2-[1,1′-Biphenyl]-4-yl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78660-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Biphenyl-4-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-biphenyl-4-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The document details the core synthetic methodologies, including the Pfitzinger and Doebner reactions, supported by detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Introduction

This compound is a heterocyclic compound featuring a quinoline-4-carboxylic acid core substituted with a biphenyl group at the 2-position. The quinoline ring system is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The incorporation of the biphenyl moiety can significantly influence the molecule's lipophilicity and potential for specific biological interactions, making its synthesis a key step in the exploration of new therapeutic agents. This guide focuses on the practical synthesis of this target molecule, providing the necessary details for its replication and further investigation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is most prominently achieved through the Pfitzinger reaction. An alternative approach involves the Doebner reaction, which offers a different strategy for constructing the quinoline core.

Pfitzinger Synthesis Pathway

The Pfitzinger reaction is a classical and direct method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of this compound, the specific reactants are isatin and 4-acetylbiphenyl.[1]

The reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate, which then condenses with the ketone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Synthesis Isatin Isatin Intermediate Intermediate Isatin->Intermediate Acetylbiphenyl 4-Acetylbiphenyl Acetylbiphenyl->Intermediate Base Base (e.g., KOH) Base->Intermediate + Product This compound Intermediate->Product Cyclization & Dehydration

Pfitzinger Synthesis of this compound.
Doebner Synthesis Pathway

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component reaction. This method involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] To synthesize the target molecule via this pathway, the required starting materials would be aniline, 4-biphenylcarboxaldehyde, and pyruvic acid.

The reaction is typically acid-catalyzed and proceeds through the formation of an imine, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline.

Doebner_Synthesis Aniline Aniline Intermediate Intermediate Aniline->Intermediate Aldehyde 4-Biphenyl- carboxaldehyde Aldehyde->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate + Product This compound Intermediate->Product Cyclization & Oxidation

Doebner Synthesis of this compound.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound via the Pfitzinger reaction.

ParameterValueReference
Molecular Formula C₂₂H₁₅NO₂-
Molecular Weight 325.36 g/mol -
Yield 88.4%[Frontiers in Chemistry, 2022]
Melting Point Not explicitly reported-
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ calculated: 326.1130; found: 326.1118[Frontiers in Chemistry, 2022]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.66 (d, J = 8.5 Hz, 1H), 8.52 (s, 1H), 8.42 (d, J = 7.9 Hz, 2H), 8.19 (d, J = 8.5 Hz, 1H), 7.88 (dd, J = 14.6, 7.9 Hz, 3H), 7.79 (d, J = 7.7 Hz, 2H), 7.71 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.5 Hz, 2H), 7.43 (t, J = 7.2 Hz, 1H)[Frontiers in Chemistry, 2022]

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.

Materials:

  • Isatin

  • 4-Acetylbiphenyl

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (concentrated)

  • Diethyl ether

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (4 molar equivalents) in a minimal amount of water and then add ethanol to create a solution.

  • Isatin Addition: Add isatin (1 molar equivalent) to the basic solution. Stir the mixture at room temperature. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

  • Ketone Addition: To this mixture, add 4-acetylbiphenyl (1 molar equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 4-acetylbiphenyl and other non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1]

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Dissolve KOH in Ethanol/Water B Add Isatin A->B C Add 4-Acetylbiphenyl B->C D Reflux for 24h C->D E Cool & Evaporate Ethanol D->E F Dissolve in Water E->F G Wash with Diethyl Ether F->G H Acidify to Precipitate G->H I Filter & Wash Solid H->I J Dry Product I->J K Recrystallize from Ethanol J->K L L K->L Pure Product

Experimental Workflow for Pfitzinger Synthesis.
General Protocol for Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol provides a general framework for the Doebner reaction, which can be adapted for the synthesis of this compound.

Materials:

  • Aniline

  • 4-Biphenylcarboxaldehyde

  • Pyruvic Acid

  • Ethanol

  • Acid catalyst (e.g., trifluoroacetic acid, ytterbium(III) triflate)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine aniline (1.1 equivalents), 4-biphenylcarboxaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir.

    • Collect the resulting solid by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion

The synthesis of this compound is reliably achieved through the Pfitzinger reaction, offering a direct and high-yielding route. The Doebner reaction presents a viable alternative three-component strategy. This guide provides the essential information for the successful synthesis and characterization of this compound, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

An In-depth Technical Guide on 2-Biphenyl-4-yl-quinoline-4-carboxylic acid (CAS: 78660-92-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid (CAS Number: 78660-92-1), a quinoline derivative with significant potential in drug discovery and development. This document details its primary biological activity as a human neurokinin-3 (hNK-3) receptor antagonist, its synthesis via the Pfitzinger reaction, and its physicochemical properties. Furthermore, it explores the broader therapeutic landscape of the 2-phenylquinoline-4-carboxylic acid scaffold, including its emerging role in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental protocols and visual diagrams of relevant signaling pathways and experimental workflows are provided to support further research and development efforts.

Chemical and Physical Properties

This compound is a polycyclic aromatic compound with a molecular formula of C22H15NO2. Its chemical structure features a quinoline-4-carboxylic acid core substituted with a biphenyl group at the 2-position.

PropertyValueReference
CAS Number 78660-92-1N/A
Molecular Formula C22H15NO2[1]
Molecular Weight 325.36 g/mol N/A
Appearance Yellow solid[1]
Melting Point 289-290 °CN/A
Solubility Soluble in ethanol, diethyl ether, and chloroform. Insoluble in water.
Spectral Data
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C22H15NO2 [M+H]+: 326.11363; Found: 326.11176.[1]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) (400 MHz, DMSO-d6) δ (ppm): 8.66 (d, J = 8.5 Hz, 1H), 8.52 (s, 1H), 8.42 (d, J = 8.4 Hz, 2H), 8.16 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.86 (t, J = 7.7 Hz, 1H), 7.78 (d, J = 7.4 Hz, 2H), 7.70 (t, J = 7.6 Hz, 1H), 7.52 (t, J = 7.5 Hz, 2H), 7.43 (t, J = 7.3 Hz, 1H).[1]

Synthesis

The primary method for the synthesis of this compound and its analogs is the Pfitzinger reaction.[2] This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis of this compound

This protocol is based on the synthesis of related compounds and the general principles of the Pfitzinger reaction.[2][3]

Materials:

  • Isatin

  • 4-Acetylbiphenyl

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Water

  • Diethyl ether

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water.

  • To this basic solution, add isatin (0.07 mol) and stir the mixture at room temperature for approximately 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.

  • Add 4-acetylbiphenyl (0.07 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted 4-acetylbiphenyl and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with glacial acetic acid until the precipitation of the product is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

  • The crude product can be further purified by crystallization from a suitable solvent such as ethyl acetate.[1]

Synthesis_Workflow

Biological Activity

Human Neurokinin-3 (hNK-3) Receptor Antagonism

The primary reported biological activity of this compound and its analogs is the antagonism of the human neurokinin-3 (hNK-3) receptor.[4] The hNK-3 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the tachykinin peptide neurokinin B (NKB). This receptor system is implicated in a variety of physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.

A study by Saudi et al. (2003) investigated a series of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides for their hNK-3 receptor antagonistic activity. While specific quantitative data for the title compound was not provided, the study identified a related analog, 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid, as the most prominent hNK-3 receptor antagonist in their screening assay.[4] This suggests that the this compound scaffold is a promising starting point for the development of potent hNK-3 receptor antagonists.

The hNK-3 receptor antagonistic activity was assessed using a guinea-pig isolated ileum longitudinal muscle preparation, a classical pharmacological model for studying tachykinin receptors.[4][5][6]

Principle:

The guinea-pig ileum contains NK-3 receptors on enteric neurons. Activation of these receptors by an agonist (e.g., senktide) causes the release of acetylcholine and tachykinins, leading to muscle contraction. An antagonist will inhibit this contraction in a concentration-dependent manner.

Procedure:

  • A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with oxygen or a 95% O2/5% CO2 mixture.

  • The preparation is allowed to equilibrate under a resting tension.

  • Contractions of the ileum are recorded using an isometric force transducer connected to a data acquisition system.

  • A cumulative concentration-response curve is generated for the selective NK-3 receptor agonist, senktide, to establish a baseline response.

  • The preparation is then incubated with varying concentrations of the test compound (this compound) for a defined period.

  • Following incubation, a second concentration-response curve for senktide is generated in the presence of the antagonist.

  • The antagonistic effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, can be calculated to determine the potency of the antagonist.

Ileum_Assay_Workflow

Neurokinin-3 Receptor Signaling Pathway

The NK-3 receptor is a Gq/11-coupled GPCR. Upon binding of its ligand, neurokinin B, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including neuronal excitation.

NK3R_Signaling_Pathway

Potential as a Histone Deacetylase (HDAC) Inhibitor Scaffold

Recent research has highlighted the potential of the 2-phenylquinoline-4-carboxylic acid scaffold in the development of histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

A study by Zhang et al. (2022) synthesized a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives and evaluated their HDAC inhibitory activity.[1] Although the title compound itself was not the primary focus for HDAC inhibition in this study, a closely related analog, where the carboxylic acid was converted to a hydroxamic acid derivative, demonstrated significant and selective inhibitory activity against HDAC3. This suggests that this compound could serve as a valuable starting point or "cap" group in the design of novel HDAC inhibitors.

CompoundTargetIC50 (µM)Reference
D28 (a derivative of 2-([1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid)HDAC324.45[1]

Conclusion

This compound is a versatile molecule with demonstrated potential in medicinal chemistry. Its primary role as a human neurokinin-3 receptor antagonist makes it a compound of interest for the development of therapeutics for conditions involving the neurokinin signaling pathway. Furthermore, the broader 2-phenylquinoline-4-carboxylic acid scaffold shows promise for the design of novel histone deacetylase inhibitors. The synthetic accessibility of this compound via the Pfitzinger reaction, coupled with its interesting biological profile, warrants further investigation and development by researchers in the pharmaceutical sciences. This technical guide provides a solid foundation of its chemical properties, synthesis, and biological activities to facilitate these future endeavors.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological activities of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

This compound is a complex organic molecule with significant potential in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C22H15NO2--INVALID-LINK--
Molecular Weight 325.36 g/mol --INVALID-LINK--
CAS Number 78660-92-1ChemicalBook
SMILES String C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O--INVALID-LINK--
InChI Key VESNJOQCJLQZSK-UHFFFAOYSA-N--INVALID-LINK--

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data confirms the elemental composition of the molecule.

IonCalculated m/zFound m/z
[M+H]+326.11363326.11176

Source: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.66d, J = 8.5 Hz1HQuinoline-H
8.52s1HQuinoline-H
8.42d, J = 7.9 Hz2HBiphenyl-H
8.19d, J = 8.5 Hz1HQuinoline-H
7.88dd, J = 14.6, 7.9 Hz3HBiphenyl-H/Quinoline-H
7.79d, J = 7.7 Hz2HBiphenyl-H
7.71t, J = 7.6 Hz1HQuinoline-H
7.53t, J = 7.5 Hz2HBiphenyl-H
7.43t, J = 7.2 Hz1HBiphenyl-H

Solvent: DMSO, Frequency: 400 MHz Source: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors

  • Carboxylic Acid Carbonyl (C=O): ~165-185 ppm

  • Aromatic and Quinoline Carbons: ~110-150 ppm

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound has not been reported in the available literature. Based on its functional groups, the following characteristic absorption bands are anticipated:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹

  • C=C and C=N Stretches (Aromatic/Quinoline): Multiple bands in the 1450-1600 cm⁻¹ region

Experimental Protocols

The synthesis of this compound can be achieved through established synthetic methodologies for quinoline derivatives.

Synthesis via Pfitzinger Reaction

A reported method for the synthesis of this compound and its analogs involves the Pfitzinger reaction.

Reactants:

  • Isatin

  • 4-Acetylbiphenyl (or a suitable precursor)

  • Potassium Hydroxide (or another strong base)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve isatin in a solution of potassium hydroxide in ethanol.

  • Slowly add a solution of 4-acetylbiphenyl in ethanol to the reaction mixture.

  • Reflux the mixture for several hours (e.g., 8 hours at 85°C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the mixture to precipitate the crude product.

  • Collect the solid by filtration and purify by crystallization (e.g., from ethyl acetate) to yield this compound as a solid.

This protocol is adapted from the synthesis of similar compounds described in "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".

Alternative Synthesis: Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids.

Reactants:

  • Aniline

  • 4-Biphenylcarboxaldehyde

  • Pyruvic acid

General Workflow: The Doebner reaction is a three-component condensation reaction. Typically, the aniline, aldehyde, and pyruvic acid are heated in a suitable solvent, often with an acid catalyst. The product is then isolated and purified.

G Aniline Aniline Intermediate Intermediate Adduct Aniline->Intermediate Biphenyl_aldehyde 4-Biphenylcarboxaldehyde Biphenyl_aldehyde->Intermediate Pyruvic_acid Pyruvic Acid Pyruvic_acid->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Doebner Reaction Workflow

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of multiple biological pathways, indicating its potential as a therapeutic agent.

Neurokinin-3 (NK3) Receptor Antagonism

This compound has been shown to be an antagonist of the human neurokinin-3 (NK3) receptor.[1] NK3 receptors are G-protein coupled receptors involved in various physiological processes.

G Ligand Neurokinin B (NKB) Receptor NK3 Receptor Ligand->Receptor Binds & Activates Antagonist This compound Antagonist->Receptor Blocks Binding G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Signaling Downstream Signaling PLC->Signaling

NK3 Receptor Antagonism
Histone Deacetylase (HDAC) Inhibition

The molecule has also been identified as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in gene expression regulation.

G cluster_0 HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Inhibitor This compound Inhibitor->HDAC Inhibits Histone Acetylated Histone Histone->Deacetylation Gene_Expression Altered Gene Expression

HDAC Inhibition Mechanism

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential therapeutic uses of this compound.

References

2-Biphenyl-4-yl-quinoline-4-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives: Focus on IRAK4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold has been identified as a versatile pharmacophore, giving rise to compounds with a range of biological activities. These activities include antagonism of the human neurokinin-3 (hNK-3) receptor, inhibition of histone deacetylases (HDACs), and inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] However, a particularly well-elucidated mechanism of action for derivatives of this core structure is the potent and selective inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

This technical guide will focus on the most extensively documented mechanism: the inhibition of IRAK4 by PF-06650833 (Zimlovisertib), a clinical-stage small molecule that prominently features the this compound core.[4][5] IRAK4 is a critical serine/threonine kinase that serves as a central node in the innate immune signaling cascade, downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[4][6]

Core Mechanism of Action: Inhibition of IRAK4 Kinase Activity

The primary mechanism of action of PF-06650833 is the potent, selective, and reversible inhibition of the kinase activity of IRAK4.[4] IRAK4 is a key component of the innate immune system's signaling apparatus.[5] Its activation is a critical step in the signaling pathways initiated by TLRs and the IL-1R family, which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][7]

Upon ligand binding to these receptors, a multi-protein signaling complex known as the Myddosome is formed.[4] This complex recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, which leads to the activation of the NF-κB and MAPK signaling pathways.[4][8] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[4]

By inhibiting the kinase activity of IRAK4, PF-06650833 effectively blocks these downstream signaling events, leading to a reduction in the production of inflammatory mediators.[4][9] This targeted inhibition of a central node in the innate immune response makes IRAK4 an attractive target for the treatment of a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE).[9][10]

Signaling Pathway Diagram

IRAK4_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB Degradation PF06650833 PF-06650833 (Zimlovisertib) PF06650833->IRAK4 DNA DNA NFkB_nuc->DNA Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Inhibition of the TLR/IL-1R signaling pathway by PF-06650833.

Quantitative Data

The potency and selectivity of PF-06650833 have been characterized through various enzymatic and cellular assays. The following tables summarize key quantitative data.

Assay TypeTargetIC50 (nM)Reference
Enzymatic AssayIRAK41.1[5]
Cellular Assay (PBMC)R848-stimulated TNF-α release2.5[5]
Cellular Assay (PBMC)LPS-stimulated IL-6 release3.1[5]

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to the mechanism of action of PF-06650833.

IRAK4 Kinase Inhibition Assay (Enzymatic)

Objective: To determine the direct inhibitory activity of PF-06650833 on IRAK4 kinase.[4]

Methodology:

  • Enzyme and Substrate: Recombinant full-length activated human IRAK4 protein and a peptide substrate are used.

  • Inhibitor Preparation: PF-06650833 is serially diluted to various concentrations.[4]

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the IRAK4 enzyme, peptide substrate, and the inhibitor.

  • Detection: The reaction is allowed to proceed for a specified time, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Kinase_Assay_Workflow start Prepare Reagents (IRAK4, Substrate, ATP, PF-06650833) mix Mix IRAK4, Substrate, and serially diluted PF-06650833 start->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., Fluorescence) stop->detect analyze Calculate IC50 detect->analyze

Caption: Workflow for the IRAK4 enzymatic inhibition assay.

Cellular Assay for IRAK4 Inhibition

Objective: To measure the functional consequence of IRAK4 inhibition in a cellular context.[4]

Methodology (Example: R848-stimulated TNF-α release in PBMCs):

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.[4]

  • Cell Plating: PBMCs are plated in 96-well plates.

  • Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of PF-06650833 or a vehicle control (DMSO).[4]

  • Stimulation: The cells are then stimulated with a TLR7/8 agonist, such as R848, to induce IRAK4-dependent cytokine production.

  • Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production.[4]

  • Cytokine Measurement: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is determined by plotting the TNF-α concentration against the inhibitor concentration.

Cellular_Assay_Workflow start Isolate PBMCs from Healthy Donor Blood plate Plate PBMCs in 96-well plates start->plate treat Pre-incubate with PF-06650833 plate->treat stimulate Stimulate with TLR7/8 Agonist (R848) treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect measure Measure TNF-α concentration (ELISA) collect->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for a cellular IRAK4 inhibition assay.

Conclusion

Derivatives of this compound, exemplified by PF-06650833, are potent and selective inhibitors of IRAK4. Their mechanism of action involves the direct inhibition of IRAK4 kinase activity, which effectively blocks the TLR/IL-1R signaling cascade and subsequent production of pro-inflammatory cytokines. This well-defined mechanism, supported by robust quantitative data and detailed experimental protocols, establishes IRAK4 inhibition as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

References

The Diverse Biological Activities of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthesis, Target Engagement, and Therapeutic Potential

The 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core molecule have shown potent and selective modulation of various key biological targets, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer, neurological disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their roles as human neurokinin-3 (hNK-3) receptor antagonists, histone deacetylase (HDAC) inhibitors, and antileishmanial agents.

Synthetic Approaches

The synthesis of this compound and its derivatives is most commonly achieved through the Pfitzinger reaction. This versatile and widely used method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base. Specifically, for the synthesis of the core scaffold, isatin is reacted with 4-acetylbiphenyl.

Alternatively, the Doebner reaction provides another synthetic route. This three-component reaction involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid. Subsequent modifications can then be made to the resulting 2-phenyl-quinoline-4-carboxylic acid structure.

Biological Activities and Data Presentation

The this compound derivatives have been extensively evaluated for their biological effects. The following sections summarize their key activities, with quantitative data presented for comparative analysis.

Human Neurokinin-3 (hNK-3) Receptor Antagonism

Derivatives of this compound have been identified as antagonists of the human neurokinin-3 (hNK-3) receptor, a G-protein coupled receptor involved in various physiological processes, including the regulation of reproductive function. Antagonism of this receptor is a promising strategy for the treatment of sex-hormone-related disorders.

Table 1: hNK-3 Receptor Antagonist Activity

CompoundSubstitutionActivityReference
16-BromoProminent hNK-3 receptor antagonist[1]

Further quantitative data (Ki or IC50 values) for a broader range of 2-biphenyl-4-yl derivatives is needed for a comprehensive SAR analysis.

Histone Deacetylase (HDAC) Inhibition and Anti-proliferative Activity

A significant area of investigation for this compound derivatives has been their activity as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the development and progression of cancer. Inhibition of HDACs, particularly specific isoforms like HDAC3, has emerged as a promising therapeutic strategy.

Several this compound derivatives have demonstrated potent and selective inhibition of HDACs, leading to anti-proliferative effects in various cancer cell lines.

Table 2: HDAC Inhibitory Activity of this compound Derivatives

CompoundR GroupHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
D284-(N-hydroxycarbamoyl)phenylaminocarbonyl>100>10024.45>100[2]
D294-(N'-hydroxycarbamoyl)hydrazidecarbonyl32.59183.50.477>1000[2]

Table 3: Anti-proliferative Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
D28K562Leukemia1.02[2]
D28U266Multiple Myeloma1.08[2]
D28U937Lymphoma1.11[2]
D28MCF-7Breast Cancer5.66[2]
D28A549Lung Cancer2.83[2]
Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Quinoline-based compounds have shown promise as antileishmanial agents, and derivatives of 2-aryl-quinoline-4-carboxylic acid are being investigated for this purpose. The likely molecular target for these compounds in Leishmania is N-myristoyltransferase (NMT), an enzyme essential for the survival and virulence of the parasite.

While specific data for 2-biphenyl-4-yl derivatives is emerging, studies on structurally related 2-aryl-quinoline-4-carboxylic acids demonstrate their potential.

Table 4: Antileishmanial Activity of 2-Aryl-quinoline-4-carboxylic Acid Derivatives

CompoundR Group (at position 2)SpeciesIC50 (µM)Reference
-BiphenylLeishmania donovani-(Activity suggested, specific IC50 not provided)

Further studies are needed to determine the specific IC50 values of this compound derivatives against various Leishmania species.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

Synthesis and Characterization

Pfitzinger Reaction for the Synthesis of 2-(Biphenyl-4-yl)-quinoline-4-carboxylic Acid:

  • Reaction Setup: In a round-bottom flask, dissolve isatin in a 33% aqueous solution of potassium hydroxide.

  • Addition of Ketone: To the stirred solution, add a solution of 4-acetylbiphenyl in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Precipitation: Acidify the aqueous layer with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 4-5 to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

HDAC Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Use recombinant human HDAC enzymes (HDAC1, 2, 3, and 6) and a fluorogenic substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, incubate the HDAC enzyme with the test compound for a specified period at 37 °C.

  • Substrate Addition: Add the fluorogenic substrate and continue the incubation.

  • Development: Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Detection: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-proliferative Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antileishmanial Activity Assay (Promastigote Assay):

  • Parasite Culture: Culture Leishmania promastigotes in an appropriate medium until they reach the mid-logarithmic phase of growth.

  • Compound Treatment: In a 96-well plate, incubate the promastigotes with serial dilutions of the test compounds.

  • Incubation: Incubate the plates at the optimal temperature for parasite growth (e.g., 26 °C) for 48-72 hours.

  • Viability Assessment: Assess parasite viability using a resazurin-based assay or by direct counting using a hemocytometer.

  • Data Analysis: Determine the percentage of parasite inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with specific molecular targets and modulate their downstream signaling pathways.

HDAC3 Inhibition Signaling Pathway

HDAC3 is a key regulator of gene expression. Its inhibition by this compound derivatives leads to the hyperacetylation of histones and other non-histone proteins. This results in the altered expression of genes involved in cell cycle control and apoptosis. For instance, increased acetylation can lead to the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest, and pro-apoptotic genes, ultimately leading to programmed cell death in cancer cells.

HDAC3_Inhibition_Pathway This compound derivative This compound derivative HDAC3 HDAC3 This compound derivative->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates Acetylated Histones Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Expression (e.g., p21, pro-apoptotic genes) Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin Relaxation->Gene Expression (e.g., p21, pro-apoptotic genes) Cell Cycle Arrest Cell Cycle Arrest Gene Expression (e.g., p21, pro-apoptotic genes)->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression (e.g., p21, pro-apoptotic genes)->Apoptosis

HDAC3 Inhibition Pathway
Neurokinin-3 (NK-3) Receptor Signaling Pathway

The neurokinin-3 receptor is a Gq/11-coupled G-protein coupled receptor. Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers lead to various downstream cellular responses. Antagonists like the this compound derivatives block the binding of NKB, thereby inhibiting this signaling cascade.

NK3_Receptor_Pathway cluster_membrane Cell Membrane NK-3 Receptor NK-3 Receptor Gq11 Gq/11 NK-3 Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKB Neurokinin B NKB->NK-3 Receptor Binds This compound derivative This compound derivative This compound derivative->NK-3 Receptor Blocks Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release PKC Protein Kinase C DAG->PKC Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC->Cellular Response NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT N_terminal_Glycine_Protein N-terminal Glycine Protein N_terminal_Glycine_Protein->NMT Myristoylated_Protein N-Myristoylated Protein NMT->Myristoylated_Protein Catalyzes 2-Aryl-quinoline-4-carboxylic acid derivative 2-Aryl-quinoline-4-carboxylic acid derivative 2-Aryl-quinoline-4-carboxylic acid derivative->NMT Inhibits Membrane_Targeting Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Targeting Parasite_Viability Parasite Viability & Virulence Membrane_Targeting->Parasite_Viability

References

The Discovery and Biological Evaluation of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. This quinoline derivative has emerged as a molecule of interest due to its activity as a selective histone deacetylase (HDAC) inhibitor, with demonstrated antiproliferative effects in various cancer cell lines. Furthermore, the quinoline-4-carboxylic acid scaffold is a known pharmacophore for neurokinin-3 (NK-3) receptor antagonists, suggesting a potential dual-activity profile for this compound class. This document details the synthetic route via the Pfitzinger reaction, provides protocols for key biological assays, and presents quantitative data on its enzymatic and cellular activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and discovery process.

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution at the 2-position of the quinoline ring significantly influences the pharmacological profile. The introduction of a biphenyl moiety at this position has led to the discovery of potent and selective inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in the pathogenesis of cancer.[1][2]

This compound, a specific analog from this class, has been identified as a selective inhibitor of HDAC3.[1][2] Additionally, the broader class of 2-aryl-quinoline-4-carboxylic acids has been investigated for their antagonist activity at the human neurokinin-3 (hNK-3) receptor, a target for non-hormonal treatment of sex-hormone-dependent conditions.[3][4] This guide will focus on the available data for this compound, providing a technical resource for researchers in the fields of oncology and drug discovery.

Synthesis of this compound

The synthesis of this compound is achieved through the Pfitzinger reaction, a classic and versatile method for the preparation of quinoline-4-carboxylic acids.[5][6] This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6]

Synthesis Workflow

G cluster_0 Pfitzinger Reaction Isatin Isatin Reaction_Mixture Reaction Mixture (Ethanol/Water) Isatin->Reaction_Mixture 4-Acetylbiphenyl 4-Acetylbiphenyl 4-Acetylbiphenyl->Reaction_Mixture Base (KOH) Base (KOH) Base (KOH)->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Acidic Workup (HCl or Acetic Acid) Reflux->Workup Product 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid Workup->Product

Pfitzinger synthesis of the target compound.
Experimental Protocol: Pfitzinger Synthesis

This protocol is a generalized procedure based on established methods for the Pfitzinger reaction.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.

  • Isatin Addition: Add isatin (1 equivalent) to the basic solution and stir at room temperature for approximately one hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.[5]

  • Carbonyl Compound Addition: To this mixture, add 4-acetylbiphenyl (1-1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.

  • Purification:

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

    • Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[1]

Biological Activity as a Histone Deacetylase (HDAC) Inhibitor

This compound has been identified as a selective inhibitor of HDAC3, a class I histone deacetylase.[1][2] HDACs are key enzymes in the regulation of gene expression, and their aberrant activity is associated with the development of cancer.[7][8] Inhibition of HDACs can lead to the hyperacetylation of histone and non-histone proteins, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]

HDAC Inhibition Signaling Pathway

G cluster_0 HDAC Inhibition Pathway Compound 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid HDAC3 HDAC3 Compound->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression (e.g., p21 upregulation) Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of action of the HDAC inhibitor.
Quantitative Data: HDAC Inhibition and Antiproliferative Activity

The following tables summarize the quantitative data for a derivative of this compound (designated as D28 in the source literature), which incorporates a linker and a hydroxamic acid zinc-binding group to enhance its HDAC inhibitory activity.[1][2]

Table 1: HDAC Isoform Selectivity of Derivative D28 [1][2]

HDAC IsoformIC50 (µM)
HDAC1>1000
HDAC2>1000
HDAC324.45
HDAC6>1000

Table 2: Antiproliferative Activity of Derivative D28 against various Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (µM)
K562Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaDuPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16
Experimental Protocol: HDAC Enzymatic Assay

This is a generalized protocol for a fluorometric HDAC activity assay.[7][10]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the diluted test compound or control inhibitor.

  • Enzyme Addition: Add the purified HDAC enzyme (e.g., recombinant human HDAC3) or nuclear extract containing HDACs to each well.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A). The protease cleaves the deacetylated substrate to release a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Potential as a Neurokinin-3 (NK-3) Receptor Antagonist

While specific data for this compound as an NK-3 receptor antagonist is limited, structurally related compounds have shown significant activity.[3][4] For instance, 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid was identified as a potent hNK-3 receptor antagonist.[3] The NK-3 receptor is a G-protein coupled receptor involved in various physiological processes, and its antagonists are being explored for the treatment of conditions such as menopausal hot flashes and polycystic ovary syndrome.[10][11]

Neurokinin-3 Receptor Signaling Pathway

G cluster_0 NK-3 Receptor Signaling Compound 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid (Antagonist) NK3R NK-3 Receptor Compound->NK3R Blocks NKB Neurokinin B (NKB) (Agonist) NKB->NK3R Activates Gq_G11 Gq/11 NK3R->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

NK-3 receptor signaling and point of antagonism.
Experimental Protocol: Neurokinin-3 Receptor Binding Assay

This is a generalized protocol for a radioligand binding assay to determine the affinity of a compound for the hNK-3 receptor.[12]

  • Materials:

    • Cell membranes from a cell line stably expressing the hNK-3 receptor (e.g., CHO-hNK-3R).

    • A high-affinity radiolabeled ligand (e.g., ¹²⁵I-[MePhe⁷]-NKB).

    • An unlabeled hNK-3R ligand for determining non-specific binding.

    • Test compound in serial dilutions.

    • Assay buffer.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or unlabeled ligand (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.

  • Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound and determine the Ki or IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications in oncology and potentially other areas. Its activity as a selective HDAC3 inhibitor, coupled with its demonstrated antiproliferative effects, makes it a valuable lead structure for the development of novel anticancer agents. The established synthetic route via the Pfitzinger reaction allows for the generation of a diverse range of analogs for structure-activity relationship studies. Further investigation into its potential as a neurokinin-3 receptor antagonist could unveil a dual-pharmacology profile, opening up new avenues for therapeutic intervention. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols for synthesis and analysis, and presents a generalized workflow for spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-([1,1′-Biphenyl]-4-yl)quinoline-4-carboxylic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.66d, J = 8.5 Hz1HQuinoline H
8.52s1HQuinoline H
8.42d, J = 7.9 Hz2HBiphenyl H
8.19d, J = 8.5 Hz1HQuinoline H
7.88dd, J = 14.6, 7.9 Hz3HBiphenyl/Quinoline H
7.79d, J = 7.7 Hz2HBiphenyl H
7.71t, J = 7.6 Hz1HQuinoline H
7.53t, J = 7.5 Hz2HBiphenyl H
7.43t, J = 7.2 Hz1HBiphenyl H

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Note on ¹³C NMR: For analogous 2-aryl-quinoline-4-carboxylic acids, the carboxyl carbon typically appears in the range of 167-168 ppm. Aromatic carbons of the quinoline and biphenyl rings would be expected in the 118-155 ppm region.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the surveyed literature. However, the expected characteristic absorption bands for a carboxylic acid of this nature are well-established.

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid, broad
~1700C=OCarboxylic acid, conjugated
1600-1450C=CAromatic ring stretching
~1300C-OCarboxylic acid
900-650C-HAromatic out-of-plane bending
Mass Spectrometry (MS)

High-resolution mass spectrometry has been used to confirm the molecular weight of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Molecular FormulaC₂₂H₁₅NO₂
Calculated [M+H]⁺326.11363
Found [M+H]⁺326.11176

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of 2-aryl-quinoline-4-carboxylic acids and are adaptable for the title compound.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids.

Materials:

  • Isatin

  • 4-Acetylbiphenyl

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • To this mixture, add 4-acetylbiphenyl.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the ethanol via rotary evaporation.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Temperature: 298 K

  • Pulse Angle: 90°

  • Relaxation Delay: 5 seconds (to ensure full relaxation of the carboxylic acid proton)

  • Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)

  • Referencing: Residual solvent peak (e.g., DMSO at 2.50 ppm)

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled

  • Pulse Angle: 45°

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, to achieve a good signal-to-noise ratio)

  • Referencing: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm)

Mass Spectrometry

Sample Preparation:

  • Ensure the sample is pure and dry.

  • Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS) - ESI:

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 100-500.

  • Analysis: Identify the protonated molecular ion peak [M+H]⁺ and compare the measured accurate mass to the calculated value for the elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis (e.g., Pfitzinger Reaction) Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment

Caption: General workflow for synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In light of this, this document provides a detailed framework for researchers to determine the solubility of the target compound experimentally. It includes established protocols for both qualitative and quantitative solubility assessment, with a focus on the widely accepted shake-flask method for determining thermodynamic solubility. Furthermore, this guide presents solubility data for a structurally related compound, 4-Biphenylcarboxylic acid, to serve as a potential reference point. Methodological workflows and key concepts are illustrated using diagrams generated with Graphviz to ensure clarity and ease of understanding for drug development professionals.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. This compound, with its complex aromatic structure, is anticipated to have low aqueous solubility. Understanding its solubility profile in various solvents is a fundamental step in the early stages of drug development, impacting formulation design, and the selection of appropriate delivery systems.

As of the date of this publication, specific quantitative solubility data for this compound in different solvents is not available in the public domain. Therefore, this guide provides the necessary experimental protocols for researchers to determine this crucial parameter in their own laboratories.

Solubility Data for a Structurally Related Compound: 4-Biphenylcarboxylic Acid

While data for the target compound is unavailable, the solubility of 4-Biphenylcarboxylic acid has been reported in the literature. This compound shares the biphenyl and carboxylic acid moieties with the target compound, and its solubility characteristics may offer some initial insights. It is crucial to note that the presence of the quinoline ring in the target compound will significantly alter its solubility profile.

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water250.03[1]
Ethanol25Soluble[1]
Acetone25Soluble[1]
Ethyl Acetate20-55(Data available across a temperature range)[2]
Methyl Acetate20-55(Data available across a temperature range)[2]
n-Butanol20-55(Data available across a temperature range)[2]
n-Propanol20-55(Data available across a temperature range)[2]
Isopropanol20-55(Data available across a temperature range)[2]
Isobutanol20-55(Data available across a temperature range)[2]
Methanol20-55(Data available across a temperature range)[2]
Benzene20-55(Lowest solubility among the tested organic solvents)[2]

Note: For detailed temperature-dependent solubility data of 4-Biphenylcarboxylic acid in various organic solvents, please refer to the cited literature[2].

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through qualitative and quantitative methods. It is also important to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the concentration of a solute in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility[3][4][5].

  • Kinetic Solubility is determined by precipitating a compound from a stock solution (often in DMSO) in an aqueous buffer. The measured concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions[6][7][8][9][10].

Qualitative Solubility Assessment

A systematic qualitative analysis can provide initial insights into the polarity and functional groups of the compound. The following workflow can be employed:

G start Start with a small amount of this compound water Test solubility in Water start->water soluble_in_water Soluble in Water water->soluble_in_water Yes insoluble_in_water Insoluble in Water water->insoluble_in_water No litmus Test with Litmus Paper acidic Acidic (Carboxylic Acid) litmus->acidic pH < 5 basic Basic (Amine) litmus->basic pH > 8 neutral_water_soluble Neutral Water-Soluble litmus->neutral_water_soluble Neutral pH naoh Test solubility in 5% NaOH soluble_in_naoh Soluble in NaOH (Acidic Compound) naoh->soluble_in_naoh Yes insoluble_in_naoh Insoluble in NaOH naoh->insoluble_in_naoh No nahco3 Test solubility in 5% NaHCO3 soluble_in_nahco3 Soluble in NaHCO3 (Strong Acid) nahco3->soluble_in_nahco3 Yes insoluble_in_nahco3 Insoluble in NaHCO3 (Weak Acid) nahco3->insoluble_in_nahco3 No hcl Test solubility in 5% HCl soluble_in_hcl Soluble in HCl (Basic Compound - e.g., Amine) hcl->soluble_in_hcl Yes insoluble_in_hcl Insoluble in HCl hcl->insoluble_in_hcl No h2so4 Test solubility in conc. H2SO4 soluble_in_h2so4 Soluble in H2SO4 (Neutral compound with N or O) h2so4->soluble_in_h2so4 Yes inert Inert Compound h2so4->inert No soluble_in_water->litmus insoluble_in_water->naoh soluble_in_naoh->nahco3 insoluble_in_naoh->hcl insoluble_in_hcl->h2so4

Qualitative Solubility Analysis Workflow.

Procedure:

  • Place approximately 10-20 mg of the compound into a test tube.

  • Add 1 mL of the solvent in portions, shaking vigorously after each addition.

  • Observe for complete dissolution.

  • If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.

  • If the compound is insoluble in water, proceed with the sequence of solvents as outlined in the diagram above to classify the compound based on its acid-base properties.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility[5].

G Quantitative Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Add excess solid compound to a known volume of solvent seal_vial Seal the vial to prevent solvent evaporation prep_solution->seal_vial agitate Agitate at a constant temperature (e.g., 24-72 hours) seal_vial->agitate check_equilibrium Periodically sample and analyze to ensure equilibrium is reached agitate->check_equilibrium let_settle Allow undissolved solid to settle check_equilibrium->let_settle separate Separate the supernatant via centrifugation or filtration (e.g., 0.45 µm filter) let_settle->separate dilute Dilute the saturated supernatant with a suitable solvent separate->dilute quantify Quantify the concentration using a validated analytical method (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate the solubility (e.g., in mg/mL or mol/L) quantify->calculate

Shake-Flask Method for Quantitative Solubility.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid. The supernatant should be filtered (e.g., through a 0.45 µm PTFE filter) or centrifuged to remove any remaining solid particles.

  • Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent to ensure accurate quantification.

  • Calculation: The solubility is then reported as the determined concentration of the saturated solution, typically in units of mg/mL or mol/L.

Factors Influencing Solubility

For ionizable compounds like this compound, several factors can significantly impact solubility:

  • pH: The carboxylic acid moiety is acidic, and the quinoline nitrogen is basic. Therefore, the solubility of this compound is expected to be highly pH-dependent. Solubility will likely increase at pH values above the pKa of the carboxylic acid (due to the formation of the more soluble carboxylate salt) and at pH values below the pKa of the quinoline nitrogen (due to the formation of the more soluble quinolinium salt).

  • Co-solvents: The addition of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Temperature: The solubility of most solid compounds increases with temperature. It is therefore essential to control the temperature during solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently documented in readily accessible literature, this guide provides researchers and drug development professionals with the necessary tools to determine this critical parameter. By following the detailed experimental protocols for qualitative and quantitative solubility assessment, a comprehensive understanding of the compound's solubility profile can be achieved. This information is indispensable for guiding formulation development and ensuring the progression of this compound as a potential therapeutic agent.

References

Potential therapeutic targets of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives represent a class of compounds with significant therapeutic potential across various disease areas, most notably in oncology. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. The addition of a biphenyl group at the 2-position confers specific properties that have been exploited to modulate the activity of several key proteins involved in cellular signaling and metabolism. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Identified Therapeutic Targets and Biological Activities

Research has identified several key protein targets for compounds based on the this compound scaffold. These targets are implicated in cancer, inflammatory conditions, and infectious diseases.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Overexpression of certain HDACs is associated with tumorigenesis, making them attractive targets for cancer therapy.[1]

A synthesized derivative of this compound, compound D28 , has demonstrated selective inhibitory activity against HDAC3.[1][3] This selectivity is a desirable characteristic for minimizing off-target effects. The inhibition of HDAC3 by D28 leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data: HDAC Inhibition

CompoundTargetIC50 (µM)Cell LineReference
D28 (derivative)HDAC324.45K562[1][3]
D28 (derivative)HDAC1No inhibition-[1]
D28 (derivative)HDAC2No inhibition-[1]
D28 (derivative)HDAC6No inhibition-[1]
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Inhibition

While not directly this compound, a structurally related small molecule, SMIP004-7, has been identified as a potent and selective inhibitor of mitochondrial complex I.[4][5] This compound targets the NDUFS2 subunit of complex I, leading to its disassembly and the inhibition of mitochondrial respiration.[4][5] This mechanism of action is particularly effective against drug-resistant cancer cells and those with stem-like features.[4][5] The inhibition of mitochondrial respiration can also enhance anti-cancer immune surveillance by boosting CD4+ and CD8+ T cell activity.[4][5]

S-phase Kinase-associated Protein 2 (SKP2) E3 Ligase Inhibition

The compound SMIP004 is also known to be an inhibitor of the SKP2 E3 ligase.[6][7] SKP2 is involved in cell cycle progression through the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27.[7] Inhibition of SKP2 leads to the accumulation of p27, resulting in cell cycle arrest and apoptosis. This has been demonstrated in prostate cancer cells and has been shown to sensitize lung cancer cells to chemotherapy.[6][7]

Human Neurokinin-3 (hNK-3) Receptor Antagonism

Analogs of 2-(4-biphenylyl)quinoline-4-carboxylic acid have been synthesized and evaluated for their activity as antagonists of the human neurokinin-3 (hNK-3) receptor.[8][9] One of the most potent antagonists identified was 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid.[8][9] The hNK-3 receptor is a G-protein coupled receptor involved in various physiological processes, and its antagonists have potential applications in treating neurological and psychiatric disorders.

Sirtuin 3 (SIRT3) Inhibition

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been designed as selective inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[10] One such derivative, compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative), exhibited selective inhibition of SIRT3 over SIRT1 and SIRT2.[10] SIRT3 is implicated in mitochondrial function and metabolism, and its inhibition has shown anti-leukemic activity by inducing G0/G1 phase cell cycle arrest and cell differentiation.[10]

Quantitative Data: SIRT Inhibition

CompoundTargetIC50 (µM)Reference
P6 (derivative)SIRT37.2[10]
P6 (derivative)SIRT132.6[10]
P6 (derivative)SIRT233.5[10]
Dihydroorotate Dehydrogenase (DHODH) Inhibition

The quinoline-4-carboxylic acid scaffold is a known pharmacophore for inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11] Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors.[11] While this compound itself was not the lead compound, its core structure is highly relevant to this target. DHODH inhibition is a validated strategy for the treatment of autoimmune diseases and cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.

HDAC Inhibitory Assay
  • Principle: To measure the enzymatic activity of HDAC isoforms in the presence of the test compound.

  • Methodology:

    • Recombinant human HDAC1, 2, 3, and 6 enzymes are used.

    • A fluorogenic substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g., D28).

    • The reaction is stopped, and a developer is added to generate a fluorescent signal.

    • Fluorescence is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.[1]

Cell Viability and Proliferation Assays (MTT Assay)
  • Principle: To assess the effect of the compound on cell viability and proliferation.

  • Methodology:

    • Cancer cells (e.g., K562, A549) are seeded in 96-well plates.[7]

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).[7]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[7]

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[7]

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis
  • Principle: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with the compound for a defined time.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase A and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in G0/G1, S, and G2/M phases is quantified.[1]

Apoptosis Assay (Annexin V/PI Staining)
  • Principle: To detect and quantify apoptosis (programmed cell death) induced by the compound.

  • Methodology:

    • Cells are treated with the compound.

    • Cells are harvested and washed.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for target identification.

HDAC_Inhibition_Pathway 2-Biphenyl-4-yl-quinoline-4-carboxylic_acid_derivative 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid derivative HDAC3 HDAC3 2-Biphenyl-4-yl-quinoline-4-carboxylic_acid_derivative->HDAC3 Inhibition Histone_Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 ↑ p21 Gene_Expression->p21 Cyclin_CDK ↓ Cyclin/CDK Activity p21->Cyclin_CDK Inhibition G2_M_Arrest G2/M Cell Cycle Arrest Cyclin_CDK->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: HDAC3 inhibition pathway by this compound derivatives.

Mitochondrial_Complex_I_Inhibition Compound SMIP004-7 (analog) Complex_I Mitochondrial Complex I (NDUFS2) Compound->Complex_I Inhibition Respiration ↓ Mitochondrial Respiration Complex_I->Respiration Immune_Surveillance ↑ T Cell-mediated Immune Surveillance Complex_I->Immune_Surveillance ROS ↑ ROS Respiration->ROS ATP ↓ ATP Production Respiration->ATP Cancer_Cell_Death Cancer Cell Death (especially drug-resistant) ROS->Cancer_Cell_Death ATP->Cancer_Cell_Death

Caption: Mitochondrial Complex I inhibition pathway.

Target_Identification_Workflow Start Start: Novel Compound Screening High-Throughput Screening (e.g., target-based, phenotypic) Start->Screening Hit_Identification Hit Identification & Prioritization Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Deconvolution->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization Preclinical Preclinical Studies (in vitro & in vivo) Lead_Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for therapeutic target identification and validation.

Conclusion

This compound and its derivatives have emerged as a versatile scaffold with the potential to modulate multiple, therapeutically relevant targets. The primary areas of impact appear to be in oncology, with demonstrated activity against HDACs, mitochondrial complex I, SKP2, and SIRT3. Furthermore, the antagonistic activity at the hNK-3 receptor and the potential for DHODH inhibition broaden the therapeutic possibilities. The data presented in this guide underscore the importance of this chemical class and provide a solid foundation for further research and development efforts. Future work should focus on optimizing the selectivity and potency of these compounds for their respective targets to translate their preclinical promise into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer and neurokinin-3 (NK-3) receptor antagonist agents. The protocols outlined below detail the chemical synthesis via the Pfitzinger reaction and key biological screening methods to assess their therapeutic potential.

Synthetic Pathway and Experimental Workflow

The synthesis of this compound analogs can be efficiently achieved through the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base, to yield the desired quinoline-4-carboxylic acid. For the synthesis of the parent compound, isatin is reacted with 4-acetylbiphenyl. Analogs can be generated by utilizing substituted isatins or different α-methylene ketones.

A typical experimental workflow for the synthesis and evaluation of these analogs begins with the chemical synthesis, followed by purification and structural characterization. Subsequently, the synthesized compounds are subjected to a series of biological assays to determine their activity and cytotoxicity.

Synthesis_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation Start Isatin + 4-Acetylbiphenyl Reaction Pfitzinger Reaction (Base, Reflux) Start->Reaction Workup Acidification & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid Characterization->Final_Product Biological_Screening Biological Screening Final_Product->Biological_Screening DHODH_Assay DHODH Inhibition Assay Biological_Screening->DHODH_Assay HDAC_Assay HDAC Inhibition Assay Biological_Screening->HDAC_Assay hNK3_Assay hNK-3 Receptor Antagonist Assay Biological_Screening->hNK3_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Biological_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/Ki Determination) DHODH_Assay->Data_Analysis HDAC_Assay->Data_Analysis hNK3_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Data Presentation

The following tables summarize the biological activity of representative this compound analogs.

Table 1: Anticancer Activity of Selected Analogs

Compound IDTargetCancer Cell LineIC50 (µM)Reference
1a DHODHVarious0.00971[1]
1b DHODHVarious0.0262[1]
2a HDAC3K56224.45[2][3]
2b (carboxamide derivative)HDAC3K562>25[2][3]

Table 2: Human Neurokinin-3 (hNK-3) Receptor Antagonist Activity

Compound IDAssay TypeIC50 (nM)Reference
3a (6-bromo derivative)Guinea-pig ileumPotent antagonist[2][4]
3b (unsubstituted)hNK-3 bindingModerate affinity[2][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pfitzinger Reaction

This protocol details the synthesis of the parent compound. Analogs can be synthesized by using appropriately substituted isatins.

Materials:

  • Isatin

  • 4-Acetylbiphenyl

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in absolute ethanol (25 mL).

  • To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately 1 hour, or until the solution color changes, indicating the formation of the potassium salt of isatinic acid.

  • Add 4-acetylbiphenyl (0.07 mol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Maintain the reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the majority of the ethanol using a rotary evaporator.

  • Add deionized water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove any unreacted 4-acetylbiphenyl and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the crude product.[5]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K-562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of the synthesized compounds to inhibit the activity of human DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.

  • Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a known DHODH inhibitor (e.g., Brequinar) as a positive control.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[1][7]

  • Initiate the reaction by adding a solution of dihydroorotate.

  • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.[1][7]

Data Analysis:

Calculate the initial reaction rates for each inhibitor concentration from the linear portion of the absorbance versus time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

The diverse biological activities of this compound analogs stem from their interaction with various cellular targets. For instance, as anticancer agents, they can inhibit enzymes crucial for cancer cell proliferation and survival, such as Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs). As neurokinin-3 (NK-3) receptor antagonists, they block the signaling pathway of Neurokinin B (NKB), which is implicated in various physiological processes.

Signaling_Pathways cluster_cancer Anticancer Mechanisms cluster_nk3 hNK-3 Receptor Antagonism Compound_Cancer 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid Analog DHODH DHODH Compound_Cancer->DHODH HDAC HDAC Compound_Cancer->HDAC Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Gene_Expression Altered Gene Expression HDAC->Gene_Expression Proliferation_Cancer Decreased Cancer Cell Proliferation & Survival Pyrimidine->Proliferation_Cancer Gene_Expression->Proliferation_Cancer Compound_NK3 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid Analog hNK3R hNK-3 Receptor Compound_NK3->hNK3R NKB Neurokinin B (NKB) NKB->hNK3R Gq_PLC Gq/PLC Signaling hNK3R->Gq_PLC Downstream Downstream Effects (e.g., Neuronal Firing) Gq_PLC->Downstream

Caption: Potential signaling pathways modulated by this compound analogs.

References

Application Notes and Protocols: 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Scaffold for Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy in oncology. The 2-phenylquinoline-4-carboxylic acid scaffold serves as a key "cap" region in the design of novel HDAC inhibitors, interacting with the hydrophobic region at the entrance of the HDAC active site.[1] This document provides detailed information and protocols for utilizing a derivative of this scaffold, specifically focusing on a compound identified as D28 , which incorporates the 2-biphenyl-4-yl-quinoline-4-carboxylic acid moiety. Compound D28 has been identified as a selective inhibitor of HDAC3, inducing cell cycle arrest and apoptosis in cancer cell lines.[1][2]

Compound D28: N-hydroxy-4-(4-(2-([1,1'-biphenyl]-4-yl)quinoline-4-carbonyl)piperazin-1-yl)benzamide

Mechanism of Action

HDAC inhibitors, including those derived from the this compound scaffold, typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group.[1][3] In the case of compound D28, the this compound serves as the cap group, a phenylpiperazine moiety acts as the linker, and a hydroxamic acid group functions as the ZBG.[4][5] The hydroxamic acid chelates the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression, which can trigger cell cycle arrest and apoptosis in cancer cells.[1][2]

Data Presentation

In Vitro HDAC Inhibitory Activity

The inhibitory activity of compound D28 and its analogs was evaluated against several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
D28 >1000>100024.45 ± 1.24>1000
D29 32.59 ± 1.97183.5 ± 4.320.477 ± 0.01>1000
D30 1.427 ± 0.028.127 ± 0.260.100 ± 0.003>1000
SAHA 0.0539 ± 0.0020.152 ± 0.010.0397 ± 0.001ND

*D29 and D30 are hydrazide analogs of D28. Data from Hui et al., 2022.[2]

In Vitro Antiproliferative Activity

The antiproliferative effects of compound D28 were assessed across a panel of human cancer cell lines using the CCK-8 assay. The IC50 values are presented below.

Cell LineCancer TypeD28 IC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7Breast Cancer5.66
FaduPharyngeal Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

Data from Hui et al., 2022.[2]

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric HDAC assay kits and is suitable for determining the IC50 values of test compounds.

Materials:

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Lysine Developer

  • Trichostatin A (as a positive control inhibitor)

  • Test compound (D28)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound (D28) in HDAC Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • HDAC Assay Buffer

    • Recombinant HDAC3 enzyme

    • Diluted test compound or vehicle control.

  • For the positive control, add Trichostatin A. For the negative control (no inhibition), add vehicle.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Lysine Developer to each well. The developer will generate a fluorescent signal from the deacetylated substrate.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound D28 add_reagents Add Reagents and Compound to 96-well Plate prep_compound->add_reagents prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) prep_reagents->add_reagents incubate_reaction Incubate at 37°C (30-60 min) add_reagents->incubate_reaction add_developer Add Lysine Developer incubate_reaction->add_developer incubate_develop Incubate at RT (15-30 min) add_developer->incubate_develop read_fluorescence Measure Fluorescence (Ex/Em: 350-380/440-460 nm) incubate_develop->read_fluorescence calculate_ic50 Calculate % Inhibition and IC50 Value read_fluorescence->calculate_ic50

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for determining the antiproliferative activity of compound D28 on cancer cell lines.[6][7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • Compound D28

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of compound D28 in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of compound D28 or vehicle control to each well.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of compound D28 on the cell cycle distribution.[11][12][13]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plate

  • Compound D28

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of compound D28 or vehicle for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol detects apoptosis induced by compound D28 using Annexin V-FITC and Propidium Iodide (PI) staining.[14][15]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plate

  • Compound D28

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of compound D28 or vehicle for 24-48 hours.

  • Harvest the cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway D28 Compound D28 (this compound derivative) HDAC3 HDAC3 Inhibition D28->HDAC3 Histone_Acetylation Increased Histone Acetylation HDAC3->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway for D28-induced apoptosis.

Protocol 5: Western Blot for Histone Acetylation

This protocol is for detecting changes in histone acetylation levels following treatment with compound D28.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Compound D28

  • Histone extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with compound D28 for the desired time.

  • Harvest the cells and perform histone extraction according to standard protocols.

  • Determine the protein concentration of the histone extracts.

  • Separate 15-20 µg of histone extract per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated histones overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Western_Blot_Workflow cell_treatment Cell Treatment with D28 histone_extraction Histone Extraction cell_treatment->histone_extraction sds_page SDS-PAGE histone_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-acetyl-Histone) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis of histone acetylation.

In Vivo Studies

While in vivo data for compound D28 is not currently available in the cited literature, studies on other selective HDAC3 inhibitors have demonstrated potent antitumor efficacy in mouse models of triple-negative breast cancer.[11][14][15] These studies have shown that selective HDAC3 inhibition leads to enhanced histone acetylation in tumor tissues, upregulation of apoptotic proteins, and downregulation of proliferation markers, ultimately resulting in dose-dependent therapeutic efficacy.[11][14][15] These findings support the potential for developing compounds based on the this compound scaffold for in vivo applications.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective HDAC inhibitors. The derivative, D28, demonstrates selective inhibition of HDAC3 and promising anticancer activity in vitro. The provided protocols offer a comprehensive guide for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should focus on optimizing the structure for improved potency and pharmacokinetic properties to enable in vivo evaluation.

References

In vitro assays for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the in vitro evaluation of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, a molecule of interest in drug discovery, is presented below. This document provides detailed protocols for relevant assays, summarizes key data, and illustrates associated pathways and workflows. The methodologies are designed for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound belongs to a class of quinoline carboxylic acid derivatives that are actively investigated for various therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Depending on the substitutions, these compounds have shown potential as anticancer agents, anti-inflammatory molecules, and antagonists for specific cellular receptors.

Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of targets such as histone deacetylases (HDACs), dihydroorotate dehydrogenase (DHODH), and as antagonists for receptors like the neurokinin-3 (NK-3) receptor. Furthermore, the broader structural class of biphenyl compounds has been explored as lysophosphatidic acid receptor 1 (LPA1) antagonists, which are under investigation for treating fibrotic diseases.

This document focuses on the in vitro assays relevant to characterizing the biological activity of this compound, with a specific focus on its potential as an anti-proliferative agent and as a modulator of G-protein coupled receptors like LPA1.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and other relevant compounds to provide a comparative context.

Table 1: Anti-proliferative Activity of 2-([1,1′-Biphenyl]-4-yl)quinoline-4-carboxylic acid

Compound IDCell LineAssay TypeActivity MetricValueReference
B28K562 (Leukemia)CCK-8% InhibitionActive at 2 µM[1]

Note: Compound B28 is chemically identified as 2-([1,1′-Biphenyl]-4-yl)Quinoline-4-Carboxylic Acid.[1]

Table 2: In Vitro Activity of Representative LPA1 Receptor Antagonists

CompoundTargetAssay TypeCell LineActivity MetricValueReference
AM966LPA1Calcium ReleaseCHO-hLPA1IC5017 nM[2]
AM966LPA1ChemotaxisIMR-90IC50181 nM[2]
KI 16425LPA1/3Binding Assay-Ki0.67 µM[3]
BMS-986020LPA1Calcium Mobilization--Antagonist[3][4]
BMS-986020LPA1DMR Assay--Inverse Agonist[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures associated with the in vitro assays for this compound.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activation G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Coupling Compound 2-Biphenyl-4-yl- quinoline-4-carboxylic acid (Antagonist) Compound->LPA1 Inhibition PLC PLC Activation G_protein->PLC Rho Rho Activation G_protein->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cell_Migration Cell Migration/ Proliferation Ca_mobilization->Cell_Migration Rho->Cell_Migration

Caption: LPA1 receptor signaling pathway.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A1 Seed cells in a 96-well plate A2 Incubate for 24h (37°C, 5% CO₂) A1->A2 B2 Add compound to wells A2->B2 B1 Prepare serial dilutions of 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add CCK-8/MTT reagent to each well B3->C1 C2 Incubate for 1-4h C1->C2 D1 Measure absorbance (450 nm for CCK-8) C2->D1 D2 Calculate % cell viability and IC50 value D1->D2

Caption: Workflow for a cell viability assay.

Binding_Assay_Workflow cluster_components Components cluster_incubation Incubation cluster_separation Separation cluster_detection Detection A1 Membrane preparation with LPA1 receptor B1 Combine components in assay buffer A1->B1 A2 Radiolabeled Ligand (e.g., [³H]LPA) A2->B1 A3 Test Compound (2-Biphenyl-4-yl-quinoline- 4-carboxylic acid) A3->B1 B2 Incubate to allow binding equilibrium B1->B2 C1 Rapid vacuum filtration through GF/C filters B2->C1 C2 Wash filters with ice-cold buffer C1->C2 D1 Measure radioactivity on filters via scintillation counting C2->D1 D2 Determine Ki from IC50 values D1->D2

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below.

Protocol 1: Cell Viability/Anti-proliferative Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines, such as K562.

Materials:

  • This compound

  • Human cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 2, 10, 100 µM). Ensure the final DMSO concentration is <0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with DMSO) and blank control (medium only) wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to orange.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the formula:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of the compound to antagonize LPA1 receptor-mediated intracellular calcium release.[2][3][4][5]

Materials:

  • CHO cells stably expressing the human LPA1 receptor (CHO-hLPA1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • LPA (agonist)

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed CHO-hLPA1 cells into black, clear-bottom 96-well plates at a suitable density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the diluted compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Inject a solution of LPA (at a concentration equal to its EC80) into the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the LPA response for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.

Protocol 3: Radioligand Binding Assay

This assay determines the affinity and binding kinetics of the test compound for the LPA1 receptor by measuring its ability to compete with a radiolabeled ligand.[6][7]

Materials:

  • Membrane preparations from cells overexpressing the human LPA1 receptor

  • Radioligand (e.g., [³H]LPA or a specific radiolabeled LPA1 antagonist)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • The assay is performed in a final volume of 250 µL in 96-well plates.[6]

    • Prepare serial dilutions of the unlabeled test compound.

  • Binding Reaction:

    • To each well, add:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled LPA (for non-specific binding) or the test compound.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 150 µL of the membrane preparation (containing 5-20 µg of protein).[6]

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Radioactivity Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition of specific binding caused by the test compound at each concentration.

    • Calculate the IC50 value from the competition curve.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

References

Application Notes and Protocols for Cell-based Assays of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer properties of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid using a panel of established cell-based assays. The following protocols are designed to be a starting point for researchers and can be adapted based on specific cell lines and experimental goals.

Overview of Anticancer Activity Assessment

The preliminary screening of novel chemical entities for anticancer potential is a critical step in drug discovery.[1] A multi-faceted approach utilizing various in vitro assays is essential to characterize the cytotoxic and cytostatic effects of a compound and to elucidate its mechanism of action.[1][2] Quinoline derivatives have shown promise as anticancer agents, exhibiting activities such as the induction of apoptosis and cell cycle arrest.[3][4][5] This document outlines key cell-based assays to investigate the anticancer efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[8][10]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6][10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

Data Presentation:

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Concentration (µM)% Viability (MCF-7)% Viability (A549)% Viability (HeLa)
0 (Control)100100100
195.2 ± 4.198.1 ± 3.596.5 ± 3.9
578.6 ± 5.385.4 ± 4.881.2 ± 5.1
1052.3 ± 3.965.7 ± 4.258.9 ± 4.5
2525.1 ± 2.838.2 ± 3.130.7 ± 3.3
5010.8 ± 1.915.6 ± 2.212.4 ± 2.1
IC50 (µM) ~11.5 ~18.2 ~13.8

Data are presented as mean ± standard deviation from three independent experiments.

cluster_workflow Experimental Workflow: MTT Assay A Seed Cells (96-well plate) B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[11]

Experimental Protocol: Apoptosis Assay

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.[12] For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

Data Presentation:

Table 2: Apoptotic Effect of this compound on MCF-7 Cells after 24h Treatment

Concentration (µM)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
0 (Control)96.3 ± 2.12.1 ± 0.51.2 ± 0.30.4 ± 0.1
1075.8 ± 4.515.4 ± 2.36.5 ± 1.12.3 ± 0.6
2540.2 ± 3.835.7 ± 3.118.9 ± 2.55.2 ± 0.9
5015.6 ± 2.948.9 ± 4.228.3 ± 3.47.2 ± 1.3

Data are presented as mean ± standard deviation from three independent experiments.

cluster_pathway Apoptosis Detection Principle Viable Viable Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Viable->Early PS Exposure Necrotic Necrotic Cell (Annexin V-, PI+) Viable->Necrotic Membrane Damage Late Late Apoptosis (Annexin V+, PI+) Early->Late Membrane Permeability

Principle of apoptosis detection using Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15] Anticancer agents can induce cell cycle arrest at specific checkpoints.[13]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Cold 70% Ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS.[13] While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the DNA content by flow cytometry.[13]

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells after 24h Treatment

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 3.228.1 ± 2.516.5 ± 1.9
1060.1 ± 3.525.3 ± 2.114.6 ± 1.7
2572.8 ± 4.115.9 ± 1.811.3 ± 1.5
5045.2 ± 3.910.5 ± 1.644.3 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

cluster_workflow Experimental Workflow: Cell Cycle Analysis A Seed & Treat Cells B Harvest & Fix Cells A->B C Stain with PI/RNase A B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases D->E cluster_relationship Logical Flow of Anticancer Evaluation A Compound Synthesis (this compound) B Cell Viability Assay (MTT) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Cell Migration Assay (Wound Healing) B->E F Mechanism of Action Elucidation C->F D->F E->F

References

Application Notes and Protocols: Synthesis of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids, and specifically 2-phenyl-quinoline-4-carboxylic acid derivatives, represent a critical scaffold in medicinal chemistry and drug discovery. These compounds exhibit a wide array of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1] Their significance is further underscored by their role as foundational structures for the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[1][2]

The Doebner reaction, a one-pot, three-component synthesis, provides a classical and efficient pathway to these valuable molecules. The reaction involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[1][3] This document offers detailed application notes and experimental protocols for the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, tailored for researchers and professionals in the field of drug development.

Reaction Principle

The Doebner reaction proceeds through a cascade of reactions commencing with the formation of an imine (Schiff base) from the reaction of aniline and benzaldehyde. Subsequently, the enolate of pyruvic acid adds to the imine. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroquinoline derivative. The final step is an in-situ oxidation to yield the aromatic 2-phenylquinoline-4-carboxylic acid.[1] Modern iterations of this reaction often employ acid catalysts, such as Brønsted or Lewis acids, to enhance reaction rates and improve yields.[1][3]

Reaction Mechanism

The proposed mechanism for the Doebner reaction is a multi-step process. Initially, the aniline and aldehyde condense to form a Schiff base. This is followed by the addition of the enol form of pyruvic acid to the imine, leading to an intermediate that undergoes intramolecular electrophilic cyclization. The resulting dihydroquinoline is then oxidized to the final quinoline product.[3]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase PyruvicAcid Pyruvic Acid Adduct Adduct PyruvicAcid->Adduct + Schiff Base SchiffBase->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product 2-Phenyl-quinoline- 4-carboxylic Acid Dihydroquinoline->Product Oxidation Doebner_Workflow Start Start Reactants Combine Aniline, Benzaldehyde, Pyruvic Acid, Solvent, and Catalyst Start->Reactants Reaction Heat to Reflux (e.g., 80°C for 3h) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Precipitate/ Pour into Ice Water Monitoring->Workup Reaction Complete Filtration1 Filter Crude Product Workup->Filtration1 Purification Dissolve in aq. K2CO3, Filter, Acidify Filtrate Filtration1->Purification Filtration2 Filter Purified Product Purification->Filtration2 Drying Wash with Water and Dry Filtration2->Drying End Final Product Drying->End HDAC_Inhibition HDACi 2-Phenyl-quinoline-4-carboxylic Acid Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Apoptosis Apoptosis / Cell Cycle Arrest HDACi->Apoptosis Promotes DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylates Histone Acetylated Histone Histone->HDAC Chromatin Condensed Chromatin DeacetylatedHistone->Chromatin Leads to GeneRepression Gene Repression Chromatin->GeneRepression

References

Application Note: Analytical and Preparative HPLC Methods for the Purification of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Biphenyl-4-yl-quinoline-4-carboxylic acid is a quinoline derivative with a significant aromatic structure, making it a compound of interest in medicinal chemistry and materials science.[1] Like many quinoline-4-carboxylic acids, its derivatives are explored for a wide range of biological activities.[2] The synthesis of this and related compounds often proceeds through methods like the Doebner or Pfitzinger reactions, which can result in a crude product containing starting materials, byproducts, and other impurities.[3][4] Therefore, robust and efficient purification methods are critical to obtaining high-purity material essential for accurate biological evaluation and further development.

This application note provides detailed protocols for both analytical and preparative High-Performance Liquid Chromatography (HPLC) for the purification and analysis of this compound. Reversed-phase HPLC is the method of choice, leveraging the hydrophobic nature of the biphenyl moiety for effective separation.[5]

Data Presentation

The following tables summarize the optimized parameters for both analytical and preparative HPLC methods.

Table 1: Analytical HPLC Method Parameters and Performance

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Injection Volume 10 µL
Column Temperature 30°C
Expected Retention Time ~9.2 minutes
Theoretical Plates > 10,000

| Tailing Factor | < 1.2 |

Table 2: Preparative HPLC Method Parameters

Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% to 95% B over 25 minutes
Flow Rate 20 mL/min
Detection Wavelength 325 nm
Injection Volume 1-5 mL (concentration dependent)

| Column Temperature | Ambient |

Experimental Protocols

1. Analytical HPLC Method for Purity Assessment

This protocol is designed for the purity assessment and quantification of this compound.[5]

1.1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Methanol (HPLC grade)

1.2. Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in Methanol.

  • From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.[5]

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

1.3. HPLC System and Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[6]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: As described in Table 1.

  • Gradient Program:

    • 0-15 min: 60% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 60% B (re-equilibration)[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: 325 nm.[5]

  • Injection Volume: 10 µL.[5]

1.4. Procedure

  • Equilibrate the column with the initial mobile phase composition (60% B) until a stable baseline is achieved.[6]

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks to determine the purity of the sample.

2. Preparative HPLC for Purification

This protocol is for the purification of multi-milligram to gram quantities of this compound.[7]

2.1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (HPLC grade)

  • Methanol (for sample dissolution)

  • Rotary evaporator

  • Lyophilizer (optional)

2.2. Sample Preparation

  • Dissolve the crude sample in a minimal amount of Methanol. The concentration can be as high as 50 mg/mL, depending on solubility.[5]

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.[5]

2.3. Preparative HPLC System and Conditions

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.[5]

  • Column and Mobile Phase: As described in Table 2.

  • Gradient Program:

    • 0-25 min: 70% to 95% B

    • 25-28 min: Hold at 95% B

    • 28.1-32 min: Return to 70% B (re-equilibration)[5]

  • Flow Rate: 20 mL/min.[5]

  • Detection: 325 nm.[5]

  • Injection Volume: 1-5 mL, depending on the concentration and column capacity.[5]

2.4. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the main peak based on the UV chromatogram.

  • Combine the fractions containing the pure product.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid. Alternatively, the product can be extracted into an organic solvent after pH adjustment.

Method Validation Overview

For use in regulated environments, the analytical HPLC method should be validated according to ICH guidelines.[6] Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of impurities and degradation products.[6] Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) should be performed to demonstrate specificity and the stability-indicating nature of the method.[8][9]

  • Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 4-24 ppm).[10]

  • Accuracy: Assessed by spike-recovery experiments, with typical acceptance criteria of 98-102%.[6]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with an acceptance criterion of RSD < 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[6]

Visualizations

G Diagram 1: General Experimental Workflow for Purification and Analysis cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Processing crude Crude Synthesized Product dissolve Dissolve in Methanol crude->dissolve filter_prep Filter (0.45 µm) dissolve->filter_prep analytical Analytical HPLC (Purity Check) filter_prep->analytical Small aliquot preparative Preparative HPLC (Purification) filter_prep->preparative Bulk solution fractions Collect Pure Fractions preparative->fractions evap Solvent Evaporation fractions->evap lyo Lyophilization evap->lyo pure Pure Compound lyo->pure pure->analytical Final Purity Analysis

Caption: Diagram 1: General Experimental Workflow for Purification and Analysis.

G Diagram 2: Relationship between HPLC Methods and Objectives cluster_analytical Analytical Scale cluster_preparative Preparative Scale Compound 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid (Crude) Analytical_HPLC Analytical HPLC Method Compound->Analytical_HPLC Analysis Preparative_HPLC Preparative HPLC Method Compound->Preparative_HPLC Purification Objective_A Objective: - Purity Assessment - Quantification - Method Development Analytical_HPLC->Objective_A Provides data for Analytical_HPLC->Preparative_HPLC Guides method scaling Objective_P Objective: - Isolate Pure Compound - Remove Impurities Preparative_HPLC->Objective_P Achieves Objective_P->Analytical_HPLC Purified sample for final analysis

Caption: Diagram 2: Relationship between HPLC Methods and Objectives.

References

Application Notes: Molecular Docking of 2-Aryl-Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] These activities include antimalarial, antibacterial, antifungal, antitumor, anti-HIV, and anti-inflammatory properties.[1][2] The versatility of this scaffold makes it a prime candidate for drug discovery and development. Molecular docking studies are a crucial computational tool used to predict the binding orientation and affinity of these molecules to their protein targets, thereby elucidating their mechanism of action and guiding the design of more potent and selective derivatives.[2][3] These in silico methods, including inverse virtual screening and molecular dynamics, help identify potential biological targets and predict pharmacokinetic profiles, accelerating the drug development pipeline.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from molecular docking and in silico pharmacokinetic studies of various 2-aryl-quinoline-4-carboxylic acid derivatives.

Table 1: Molecular Docking Scores Against Therapeutic Targets

This table presents the binding energies and hydrogen bond interactions of 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives against proteins implicated in malaria, tuberculosis, and cancer.[2]

Compound IDTarget Protein (PDB ID)DiseaseBinding Energy (kcal/mol)Number of H-Bonds
3b Malarial Protein (1CET)Malaria-8.035
3d Malarial Protein (1CET)Malaria-8.295
3b Tuberculosis Protein (2X22)Tuberculosis-7.903
3g Tuberculosis Protein (2X22)Tuberculosis-8.365
3b Cancer Protein (1S63)Cancer-7.823
3e Cancer Protein (1S63)Cancer-8.574

Table 2: Predicted In Silico ADMET Profile

The pharmacokinetic properties of the synthesized compounds were predicted to assess their drug-likeness.[2]

ParameterPredicted Value RangeImplication
Absorption 82 - 91%Good intestinal absorption
Blood-Brain Barrier (BBB) Penetration Within expected rangePotential for CNS activity
Topological Polar Surface Area (TPSA) 50.191 - 77.893 ŲGood oral bioavailability
Toxicity Profile SafeLow risk for mutagenicity, tumorigenicity, or irritation
Plasma Protein Binding > 95%High binding to plasma proteins

Table 3: Tyrosinase Inhibition by Carboxylic Acids

While specific data for 2-aryl-quinoline-4-carboxylic acids as tyrosinase inhibitors is emerging, this table provides context on the inhibitory potential of various carboxylic acids against mushroom tyrosinase, a key enzyme in melanin synthesis.[5] This highlights a potential application for the quinoline scaffold.

CompoundIC₅₀ (mM)Inhibition Type
L-pyroglutamic acid 3.38Competitive
3-phenyllactic acid 3.50Mixed
Malic acid 3.91Mixed
Lactic acid 5.42Mixed

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids via Pfitzinger Reaction

This protocol describes a common and efficient method for synthesizing the quinoline-4-carboxylic acid core.[2] The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group.[2]

Materials:

  • Isatin or substituted isatin

  • Substituted aryl methyl ketone (e.g., acetophenone derivatives)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (7:3 v/v) as eluent

Procedure:

  • Dissolve isatin (1 equivalent) and the substituted aryl methyl ketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of aqueous potassium hydroxide (3 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl until a precipitate forms.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography using silica gel (60-120 mesh) with a petroleum ether:ethyl acetate (7:3 v/v) solvent system to yield the pure 2-aryl-quinoline-4-carboxylic acid.[2]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LCMS analysis.[2]

Protocol 2: In Silico Molecular Docking and Pharmacokinetic Profiling

This protocol outlines a comprehensive computational workflow to identify protein targets, evaluate binding affinity, and predict the ADMET properties of 2-aryl-quinoline-4-carboxylic acid derivatives.[3][4]

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for receptor structures

  • Chemical databases (e.g., PubChem, ChEMBL)

  • ADMET prediction tools (e.g., SwissADME, QikProp)[6]

Procedure:

  • Inverse Virtual Screening (IVS):

    • Use the 2D structure of the quinoline derivative as a query to screen against a database of protein targets to identify potential high-affinity binding partners.[3][7] Leishmania major N-myristoyltransferase (LmNMT) was identified as a key target for certain derivatives using this method.[3]

  • Receptor and Ligand Preparation:

    • Download the 3D crystal structure of the identified target protein from the PDB.

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Draw the 2-aryl-quinoline-4-carboxylic acid derivatives and perform energy minimization using a suitable force field.

  • Molecular Docking:

    • Define the binding site (active site) on the receptor protein based on known co-crystallized ligands or using a grid box encompassing the catalytic residues.

    • Perform the docking simulation to generate multiple binding poses of the ligand within the receptor's active site.

    • Score the poses based on binding energy (e.g., kcal/mol). The pose with the lowest binding energy is considered the most favorable.[2]

  • Binding Interaction Analysis:

    • Analyze the best-docked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein.

  • Molecular Dynamics (MD) Simulations:

    • Perform MD simulations on the protein-ligand complex to assess the stability of the binding pose and interactions over time in a simulated physiological environment.[3][7]

  • ADMET Prediction:

    • Submit the ligand structures to an ADMET prediction server or software.

    • Calculate key descriptors such as absorption, distribution, metabolism, excretion, and toxicity to evaluate the drug-likeness of the compounds.[2][6]

Visualizations

Diagram 1: Pfitzinger Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Isatin Isatin Derivative Condensation Base-Catalyzed Condensation & Cyclization Isatin->Condensation Ketone Aryl Methyl Ketone Ketone->Condensation Purification Acidification, Filtration & Chromatography Condensation->Purification Reflux Product 2-Aryl-Quinoline- 4-Carboxylic Acid Purification->Product

Caption: Workflow for Pfitzinger synthesis of target compounds.

Diagram 2: In Silico Drug Discovery Workflow

G start Ligand Library (Quinoline Derivatives) ivs Inverse Virtual Screening (Target Identification) start->ivs docking Molecular Docking (Binding Affinity) ivs->docking Identified Target md Molecular Dynamics (Complex Stability) docking->md Best Pose admet ADMET Prediction (Pharmacokinetics) md->admet validation Experimental Validation admet->validation Promising Candidates

Caption: Integrated computational workflow for drug discovery.

Diagram 3: Mechanism of Tyrosinase Inhibition

G cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigmentation) Dopaquinone->Melanin Multiple Steps Inhibitor Quinoline Carboxylic Acid (Competitive/Mixed Inhibitor) Inhibitor->Block

Caption: Inhibition of melanin synthesis via the tyrosinase pathway.

References

Application Notes and Protocols: 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-biphenyl-4-yl-quinoline-4-carboxylic acid represent a promising class of molecules in the landscape of oncology research. While the parent compound itself is not extensively documented as a primary anticancer agent, its structural motif serves as a crucial "cap" group in the design of targeted therapies. Notably, modifications to this quinoline backbone have led to the development of potent inhibitors of key enzymes implicated in cancer progression, such as Histone Deacetylases (HDACs). This document provides an overview of the application of these derivatives, focusing on their mechanism of action, experimental data, and detailed protocols for their evaluation in a research setting.

Mechanism of Action: HDAC Inhibition

Recent studies have identified derivatives of this compound as selective inhibitors of Histone Deacetylase 3 (HDAC3).[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[1][2] The overexpression of certain HDAC isoforms is frequently observed in various cancers, leading to the silencing of tumor suppressor genes and promoting cell proliferation.[1]

By selectively inhibiting HDAC3, these quinoline derivatives can restore the normal acetylation patterns of histones, leading to the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[1][2] The selectivity for HDAC3 over other isoforms is a key advantage, potentially reducing the off-target effects and toxicity associated with pan-HDAC inhibitors.

A derivative of 2-([1,1′-Biphenyl]-4-yl)quinoline-4-carboxylic acid, designated as D28 , has been synthesized and evaluated as a selective HDAC3 inhibitor.[1] This compound incorporates a zinc-binding group (ZBG), a common feature of HDAC inhibitors, connected to the quinoline core.[1][2]

HDAC_Inhibition_Pathway Compound 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid derivative (D28) HDAC3 HDAC3 Compound->HDAC3 Inhibition Histones Histone Proteins HDAC3->Histones Deacetylation Acetylation Increased Histone Acetylation GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression CellCycleArrest G2/M Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis CancerCell Cancer Cell Proliferation CellCycleArrest->CancerCell Inhibition Apoptosis->CancerCell Inhibition

Figure 1: Proposed mechanism of action for D28.

Quantitative Data Summary

The following tables summarize the in vitro activity of the this compound derivative, D28, and related compounds.

Table 1: HDAC Enzyme Inhibitory Activity

CompoundTargetIC50 (µM)Reference
D28 HDAC324.45[1]
D28HDAC1>100[1]
D28HDAC2>100[1]
D28HDAC6>100[1]

Table 2: In Vitro Antiproliferative Activity (IC50 in µM)

CompoundK562 (Leukemia)U266 (Myeloma)U937 (Lymphoma)A549 (Lung)HCT116 (Colon)Reference
D28 2.133.544.67>50>50[1]
SAHA *1.892.763.124.873.98[1]

*SAHA (Suberanilohydroxamic acid) is a known pan-HDAC inhibitor used as a positive control.

Experimental Protocols

Below are detailed protocols for key experiments used to evaluate the anticancer effects of this compound derivatives.

Protocol 1: Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from methodologies used to assess the antiproliferative activity of novel compounds.[1]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., K562, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative (e.g., D28) dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate AddCompounds Add Compound Dilutions to Wells SeedCells->AddCompounds PrepareCompounds Prepare Serial Dilutions of Test Compound PrepareCompounds->AddCompounds Incubate1 Incubate for 48-72 hours AddCompounds->Incubate1 AddCCK8 Add CCK-8 Solution Incubate1->AddCCK8 Incubate2 Incubate for 1-4 hours AddCCK8->Incubate2 ReadAbsorbance Measure Absorbance at 450 nm Incubate2->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Figure 2: Workflow for the CCK-8 cell viability assay.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with the test compound.

Materials:

  • 6-well cell culture plates

  • Cancer cell line (e.g., K562)

  • Complete culture medium

  • Test compound dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 4x the IC50 value) for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

Derivatives of this compound have emerged as a valuable scaffold for the development of targeted anticancer agents, particularly as selective HDAC3 inhibitors. The data for compounds like D28 demonstrates potent and selective activity against hematologic cancer cell lines, warranting further investigation.[1] Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Additionally, exploring the synergistic effects of these derivatives in combination with other chemotherapeutic agents could open new avenues for cancer treatment. The protocols and data presented herein provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound and its derivatives are the Pfitzinger reaction and the Doebner reaction.[1][2]

  • Pfitzinger Reaction: This is a direct and widely cited method that involves the condensation of isatin with 4-acetylbiphenyl in the presence of a strong base to yield the target quinoline-4-carboxylic acid.[3][4]

  • Doebner Reaction: This is a three-component reaction involving the condensation of an aniline, an aldehyde (biphenyl-4-carbaldehyde), and pyruvic acid.[1][5]

Q2: I am experiencing very low yields in my Pfitzinger synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields in the Pfitzinger synthesis are a common issue and can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.[6][7] Key areas for optimization include:

  • Incomplete Isatin Ring Opening: The initial hydrolysis of the amide bond in isatin is a critical step.[4] Ensure you are using a sufficiently strong base (e.g., potassium hydroxide) and allow enough time for the isatin to fully dissolve and form the keto-acid intermediate before adding the carbonyl compound.[6][8]

  • Reactant Stoichiometry: An excess of the carbonyl compound (4-acetylbiphenyl) is often used to drive the reaction to completion and minimize the amount of unreacted isatin, which can be challenging to remove during purification.[6]

  • Reaction Time and Temperature: Pfitzinger reactions can be slow and may require prolonged heating (e.g., 8-24 hours) to reach completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Excessively high temperatures can promote the formation of tar-like side products, so maintaining a controlled reflux is crucial.[7]

  • Purity of Reactants: Ensure that the isatin and 4-acetylbiphenyl are of high purity, as impurities can interfere with the reaction.[6]

Q3: My Pfitzinger reaction mixture is turning into a thick, dark tar. How can I prevent this?

A3: Tar formation is a well-known issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or 4-acetylbiphenyl under strongly basic conditions, or the polymerization of reaction intermediates.[6][7] To mitigate this:

  • Modified Reactant Addition: Instead of mixing all reactants at once, first, dissolve the isatin in the basic solution to facilitate the ring opening. Once the isatin has completely dissolved, then add the 4-acetylbiphenyl.[6][8]

  • Temperature Control: Avoid excessive heating. Maintain a gentle and consistent reflux temperature. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[6][7]

  • Solvent Choice: While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on the specific substrates.[6]

  • pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring to prevent localized high acidity, which can contribute to degradation.[6]

Q4: I am considering the Doebner reaction. What are the common side reactions to be aware of?

A4: The Doebner reaction can also be prone to side reactions that lower the yield. One of the main challenges is the potential for the reaction to fail or proceed through an alternative pathway. For instance, with certain substrates like 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[1] Careful selection of reactants and optimization of reaction conditions are crucial for success.

Troubleshooting Guides

Pfitzinger Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time and monitor by TLC. Use a 1.5 to 2-fold excess of 4-acetylbiphenyl. Ensure the base is completely dissolved and the isatin ring has opened before adding the ketone.[6]
Degradation of product.Avoid excessively high temperatures. Maintain a gentle reflux. During workup, acidify slowly and with cooling.
Inefficient purification.After acidification, wash the crude product thoroughly with cold water. Recrystallize from a suitable solvent like ethanol or acetic acid.[7]
Tar Formation Self-condensation of reactants.Add 4-acetylbiphenyl to the pre-formed solution of the opened isatin salt.[6][8]
High reaction temperature.Maintain the lowest effective reflux temperature.[7]
Unreacted Isatin in Product Insufficient 4-acetylbiphenyl.Increase the molar ratio of 4-acetylbiphenyl to isatin.[6]
Short reaction time.Extend the reflux time and monitor the disappearance of isatin by TLC.[6]
Inadequate base concentration.Optimize the concentration of the base (e.g., KOH).
Doebner Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield Unfavorable reaction conditions for electron-withdrawing groups.For anilines with electron-withdrawing groups, consider a modified Doebner hydrogen-transfer reaction.[9]
Side reactions.Carefully select the aniline and aldehyde to avoid alternative cyclization pathways.[1]
Complex Product Mixture Multiple reaction pathways.Optimize the catalyst and solvent system. The use of certain catalysts like ytterbium perfluorooctanoate in water has been shown to improve yields and simplify the process.[10]

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[3][11] Optimization may be required for specific laboratory conditions.

Materials:

  • Isatin

  • 4-acetylbiphenyl

  • Potassium Hydroxide (KOH)

  • Ethanol (or an ethanol/water mixture)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in ethanol (or an ethanol/water mixture).

  • Add isatin (1 equivalent) to the basic solution and heat the mixture to reflux until the isatin has completely dissolved and the color of the solution changes, indicating the formation of the potassium salt of isatic acid.

  • To this solution, add 4-acetylbiphenyl (1.1-1.5 equivalents).

  • Continue to heat the reaction mixture at reflux for 24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted 4-acetylbiphenyl and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Pfitzinger_Synthesis cluster_reactants Reactants cluster_conditions Conditions Isatin Isatin Reaction_Step_1 Isatin Ring Opening Isatin->Reaction_Step_1 Acetylbiphenyl 4-Acetylbiphenyl Reaction_Step_2 Condensation & Cyclization Acetylbiphenyl->Reaction_Step_2 Base Base (e.g., KOH) Base->Reaction_Step_1 Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step_2 Heat Heat (Reflux) Heat->Reaction_Step_2 Product 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid Reaction_Step_1->Reaction_Step_2 Reaction_Step_2->Product

Caption: Pfitzinger synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Tar Formation Check_Isatin_Opening Was isatin fully dissolved in base before adding ketone? Start->Check_Isatin_Opening Check_Temp Was the reaction temperature controlled? Check_Isatin_Opening->Check_Temp Yes Solution_Isatin Action: Pre-dissolve isatin in base at reflux before adding ketone. Check_Isatin_Opening->Solution_Isatin No Check_Stoichiometry Was an excess of 4-acetylbiphenyl used? Check_Temp->Check_Stoichiometry Yes Solution_Temp Action: Maintain gentle reflux; avoid overheating. Check_Temp->Solution_Temp No Check_Time Was the reaction time sufficient? Check_Stoichiometry->Check_Time Yes Solution_Stoichiometry Action: Increase molar ratio of ketone to isatin (e.g., 1.5:1). Check_Stoichiometry->Solution_Stoichiometry No Solution_Time Action: Extend reaction time and monitor by TLC. Check_Time->Solution_Time No End Improved Yield Check_Time->End Yes Solution_Isatin->End Solution_Temp->End Solution_Stoichiometry->End Solution_Time->End

Caption: Troubleshooting workflow for low yield in the Pfitzinger synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly lipophilic molecule, as indicated by a predicted XLogP3-AA of 5.0. This suggests that it is practically insoluble in aqueous solutions at neutral pH. Solubility in organic solvents is significantly better. For instance, the structurally related 2-phenyl-4-quinolinecarboxylic acid is reported to be insoluble in water but soluble in solvents like ethanol and chloroform.[1] The use of dimethyl sulfoxide (DMSO) for dissolving this compound for 1H NMR analysis indicates its solubility in this common laboratory solvent.[1]

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high-concentration organic stock solution is rapidly diluted into an aqueous medium where it is poorly soluble. To prevent this, you can try several strategies:

  • Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Lowering the Final Concentration: If your experimental design allows, reducing the final concentration of the compound in the assay may keep it below its solubility limit in the final assay buffer.

  • Using a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Employing Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming an inclusion complex with improved aqueous solubility.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH modification can be a very effective strategy. The presence of the carboxylic acid group means that at a pH above its pKa, the compound will be deprotonated to form a more soluble carboxylate salt. The pKa of the carboxylic acid on the quinoline scaffold is predicted to be in the acidic range. Therefore, increasing the pH of your aqueous buffer should significantly enhance solubility. A detailed protocol for determining the optimal pH for solubilization is provided in the Troubleshooting Guide section.

Q4: What are the typical applications of this compound in assays?

A4: Derivatives of 2-phenylquinoline-4-carboxylic acid are commonly investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[2][3] Therefore, this compound is frequently used in enzyme inhibition assays and cell-based assays to assess its antiproliferative or other cellular effects.

Q5: Are there any known assay interference issues with this class of compounds?

A5: It is important to be aware that quinoline-based compounds can sometimes be classified as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can produce false-positive results in high-throughput screens through various non-specific mechanisms. It is advisable to perform control experiments to rule out assay artifacts.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Primary Cause: The high lipophilicity of the biphenyl and quinoline ring systems.

Solutions:

  • Co-Solvent Systems: Utilize a water-miscible organic solvent to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium.

  • pH Adjustment: Increase the pH of the aqueous buffer to deprotonate the carboxylic acid group, forming a more soluble salt.

  • Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Issue 2: Compound Precipitation in Cell Culture Media

Primary Cause: The limited solubility of the compound in the complex biological matrix of cell culture media, which can be exacerbated by interactions with proteins and other components.

Solutions:

  • Optimize Final DMSO Concentration: Determine the highest tolerated DMSO concentration for your specific cell line that does not cause toxicity but aids in solubility.

  • Serum Reduction: If your assay permits, temporarily reducing the serum concentration in the media during compound treatment can sometimes improve solubility.

  • Pre-complexation with BSA: In some cases, pre-incubating the compound with bovine serum albumin (BSA) can help to keep it in solution.

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent (DMSO)
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Add a minimal volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm the mixture (to 30-40°C) and vortex or sonicate until the compound is fully dissolved.

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution to the desired concentrations for your assay using the same aqueous buffer or cell culture medium as your final assay.

    • Crucial Step: When diluting, add the DMSO stock to the aqueous medium (not the other way around) while vortexing to ensure rapid and uniform mixing.

Table 1: Qualitative Solubility of Structurally Similar 2-Phenyl-4-quinolinecarboxylic acid

SolventSolubilityReference
WaterInsoluble[1]
Ethanol1g in 120ml[1]
Diethyl Ether1g in 100ml[1]
Chloroform1g in 400ml[1]
DMSOSoluble (inferred from use in NMR)[1]
Protocol 2: pH-Dependent Solubilization
  • Prepare a Suspension: Suspend a known amount of this compound in deionized water or a low-buffering capacity buffer.

  • Titration: While stirring, slowly add small aliquots of a base solution (e.g., 0.1 M NaOH).

  • Monitor pH and Dissolution: Continuously monitor the pH and visually inspect for the dissolution of the solid material.

  • Determine Optimal pH: The pH at which the compound completely dissolves is the minimum pH required for solubilization via salt formation. For assays, use a buffer that can maintain a pH slightly above this value.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

  • Complexation: Add the this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound.

Data Presentation

Table 2: Recommended Starting Concentrations of Solvents for Assays

SolventAssay TypeRecommended Max. Final ConcentrationNotes
DMSO Cell-Based Assays0.1% - 0.5% (v/v)Cell line dependent; always run a vehicle control to assess toxicity.[4]
Enzyme Assays< 1% - 2.5% (v/v)Enzyme dependent; determine the specific tolerance of your enzyme.[5]
Ethanol Cell-Based Assays< 0.5% (v/v)Can have biological effects on its own.
Enzyme Assays< 5% (v/v)Check for effects on enzyme stability and activity.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Weigh Compound stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->stock serial Perform Serial Dilutions stock->serial add_to_assay Add Diluted Compound to Assay Plate serial->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Assay Readout incubate->readout analyze Analyze Data readout->analyze results Determine Activity (e.g., IC50) analyze->results

Caption: General experimental workflow for in vitro assays.

signaling_pathway DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

References

Optimizing reaction conditions for Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the Pfitzinger synthesis, presented in a question-and-answer format.

Question 1: I am experiencing a low yield in my Pfitzinger synthesis. What are the potential causes and how can I improve it?

Answer: Low yields in the Pfitzinger synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Isatin Ring Opening: The initial hydrolysis of the amide bond in isatin is a critical step.[1][2] Ensure you are using a sufficiently strong base (e.g., potassium hydroxide) and allowing enough time for the isatin to dissolve completely before adding the carbonyl compound. A distinct color change should be observed, indicating the formation of the salt of the corresponding isatinic acid.[1][3]

  • Suboptimal Reactant Stoichiometry: An excess of the carbonyl compound is often necessary to drive the reaction to completion and consume as much of the isatin as possible, which can be challenging to remove during purification.[4] Experimenting with the molar ratio of the carbonyl compound to isatin is advisable.[4]

  • Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.[1] The reaction may require heating to reflux to proceed efficiently.[5]

  • Insufficient Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] Some reactions may require several hours (e.g., 8-24 hours) at reflux to reach completion.[1][5]

  • Purity of Reactants: Impurities in the isatin or the carbonyl compound can interfere with the reaction, leading to lower yields.[4] Ensure high purity of all starting materials.

Question 2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation can significantly lower your yield and complicate the purification process. Common side reactions include:

  • Self-condensation of the Carbonyl Compound: Under the strongly basic conditions of the Pfitzinger reaction, carbonyl compounds like pyruvate can undergo self-condensation.[1] To minimize this, consider the slow, dropwise addition of the carbonyl compound to the solution of the pre-formed isatinate.[1]

  • Decarboxylation of the Product: The desired quinoline-4-carboxylic acid product can decarboxylate at high temperatures, leading to the formation of the corresponding quinoline.[1] Avoid excessive or prolonged heating during the reaction and workup.

  • Formation of Tarry Impurities: The appearance of dark, tarry material is a common issue, often resulting from decomposition at elevated temperatures.[1][3] Ensure the reaction temperature is carefully controlled.[1]

Question 3: My reaction has failed to produce the desired product, and I have recovered most of my starting isatin. What could be the issue?

Answer: The recovery of unreacted isatin suggests that the initial activation and subsequent condensation steps are not occurring efficiently.

  • Inadequate Base Strength or Concentration: The hydrolysis of isatin requires a strong base.[2] Ensure the concentration of your base (e.g., KOH or NaOH) is sufficient to drive the ring-opening.[4]

  • Insufficient Reaction Time or Temperature: As with low yields, inadequate reaction time or temperature can lead to incomplete conversion. Monitor the reaction by TLC and consider extending the reaction time or increasing the temperature if no product is forming.[4]

  • Steric Hindrance: Significant steric bulk on either the isatin or the carbonyl compound can hinder the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pfitzinger reaction?

A1: The Pfitzinger reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[5] The mechanism proceeds through the following key steps:

  • Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[2][5]

  • Condensation of the aniline derivative with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[5]

  • Intramolecular cyclization of the enamine.[6]

  • Dehydration to yield the final quinoline-4-carboxylic acid product.[2][6]

Q2: What are suitable solvents for the Pfitzinger reaction?

A2: Protic solvents are typically used for the Pfitzinger reaction.[2] Ethanol, often in a mixture with water, is a common choice as it can dissolve the potassium hydroxide base and the isatin.[5][7]

Q3: Can I use aldehydes in the Pfitzinger reaction?

A3: Yes, both aldehydes and ketones can be used as the carbonyl component, provided they have an α-methylene group.[2] However, simple aldehydes like acetaldehyde can be unstable in strongly alkaline solutions.[3]

Q4: Are there any variations of the Pfitzinger reaction?

A4: Yes, one notable variation is the Halberkann variant, where the reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[2]

Data Presentation

The following tables summarize the influence of various reaction parameters on the yield of quinoline-4-carboxylic acids in Pfitzinger and related reactions.

Table 1: Influence of Catalyst on a Doebner-type Quinoline Synthesis [4]

EntryAniline (equiv.)Benzaldehyde (equiv.)Pyruvic Acid (equiv.)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
11.01.11.2BF₃·OEt₂ (30)MeCN652485
21.01.11.2Sc(OTf)₃ (10)MeCN652478
31.01.11.2p-TsOH (20)EtOHReflux2465
41.01.11.2-MeCN6524<10

Data synthesized from principles described in cited literature.

Table 2: Effect of Solvent on a Doebner-related Reaction Yield [4]

EntrySolventTime (h)Yield (%)
1Water2460
2Ethanol1285
3Acetonitrile2455
4Dichloromethane1875
5Toluene2440

Data adapted from principles discussed in the context of related reactions.

Experimental Protocols

Optimized Pfitzinger Protocol for the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid [4]

This protocol is adapted from a procedure known to minimize resinous byproducts.

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature until the isatin has completely dissolved and the color of the solution changes, indicating the formation of the potassium salt of isatinic acid.[5]

  • To this mixture, add an excess of butan-2-one.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC, typically several hours).[5]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.[5]

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the product.[5]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[5]

Visualizations

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Isatin_Opening Check for complete isatin ring opening (color change) Start->Check_Isatin_Opening Optimize_Base Optimize base concentration/strength Check_Isatin_Opening->Optimize_Base No Check_Stoichiometry Check reactant stoichiometry Check_Isatin_Opening->Check_Stoichiometry Yes Optimize_Base->Check_Isatin_Opening Increase_Carbonyl Increase excess of carbonyl compound Check_Stoichiometry->Increase_Carbonyl No Check_Conditions Check reaction temperature & time Check_Stoichiometry->Check_Conditions Yes Increase_Carbonyl->Check_Stoichiometry Increase_Temp_Time Increase temperature or extend reaction time (monitor by TLC) Check_Conditions->Increase_Temp_Time No Check_Purity Check purity of reactants Check_Conditions->Check_Purity Yes Increase_Temp_Time->Check_Conditions Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Purify_Reactants->Check_Purity

Caption: A troubleshooting workflow for the Pfitzinger reaction.

References

Technical Support Center: Crystallization of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the crystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Given the aromatic and carboxylic acid functionalities of the target molecule, a range of solvents with varying polarities should be screened.

  • Good starting points for single-solvent systems include:

    • Alcohols (e.g., Ethanol, Isopropanol)

    • Ketones (e.g., Acetone)

    • Esters (e.g., Ethyl Acetate)

    • Aromatic hydrocarbons (e.g., Toluene)[2]

  • Binary (two-solvent) systems are often effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid).

Q2: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid because its melting point is lower than the temperature of the solution, or the concentration is too high.[3][4] This can trap impurities.[3]

  • Troubleshooting Strategies:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation level.[3]

    • Slow Down Cooling: Allow the flask to cool to room temperature more slowly by insulating it. Then, proceed with gradual cooling in a refrigerator.[5]

    • Lower the Solution Temperature: Ensure the temperature at which the compound precipitates is below its melting point. You might need to select a solvent with a lower boiling point.[6]

    • Change the Solvent System: The polarity of the current solvent may be too similar to your compound. Try a different solvent or a binary solvent system.[5]

Q3: No crystals have formed even after the solution has cooled completely. How can I induce crystallization?

A3: A lack of crystal formation is usually due to either the compound being too soluble in the chosen solvent or a high activation energy barrier for nucleation.

  • Methods to Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution to initiate crystal growth.[5]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Add an Anti-Solvent: If using a single-solvent system, slowly add a miscible "poor" solvent in which your compound is insoluble until the solution becomes turbid, then warm slightly to clarify and cool again.[5]

Q4: The purity of my recrystallized product has not improved significantly. What could be the cause?

A4: Low purity after recrystallization often results from issues during the crystal formation and washing process.

  • Optimization Strategies:

    • Avoid Rapid Crystallization: If crystals "crash out" of the solution too quickly, impurities can become trapped within the crystal lattice.[3] To prevent this, use slightly more hot solvent than the minimum required or slow down the cooling rate.[3]

    • Proper Washing: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.[1]

    • Remove Insoluble Impurities: If there are impurities that do not dissolve in the hot solvent, they should be removed by hot gravity filtration before cooling the solution.[7]

Q5: My crystal yield is very low. How can I improve it?

A5: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor.[3]

  • Tips for Improving Yield:

    • Use the Minimum Amount of Hot Solvent: While you want to avoid crashing out, using a large excess of hot solvent will result in a lower yield. Use just enough to fully dissolve the compound.[8]

    • Ensure Complete Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of precipitate before filtration.[7]

    • Check the Mother Liquor: If you suspect a significant loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.[9]

Data Presentation

Solvent/SystemPolaritySolubility (Cold)Solubility (Hot)Crystal Quality/Observations
EthanolPolar
AcetonePolar Aprotic
Ethyl AcetateIntermediate
TolueneNon-polar
Ethanol/WaterMixed
Toluene/HexaneMixed

Instructions: Add a small amount of your compound to a test tube with the chosen solvent. Observe solubility at room temperature ("Cold"). Heat the solvent and observe ("Hot"). Note if crystals form upon cooling and their appearance.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests (see Data Presentation table), choose a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring or swirling until the solvent is boiling. Continue to add small portions of the hot solvent until the compound is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be insulated.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely, either by drawing air through the funnel for several minutes or by transferring them to a watch glass to air dry.

Visualizations

Troubleshooting Workflow for Crystallization

G start Dissolve Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Good Crystals Form observe->crystals Success no_xtal No Crystals Form observe->no_xtal Problem oil_out Compound 'Oils Out' observe->oil_out Problem collect Collect, Wash & Dry Crystals crystals->collect induce Induce Nucleation (Scratch, Seed, Evaporate) no_xtal->induce induce->cool remedy_oil Remedy Oiling Out (Reheat, Add Solvent, Cool Slower) oil_out->remedy_oil remedy_oil->cool

Caption: A flowchart for troubleshooting common crystallization outcomes.

Binary Solvent System Logic

G cluster_good High Solubility cluster_poor Low Solubility good_solvent Good Solvent process Crystallization Process good_solvent->process 1. Dissolve compound dissolve Compound Dissolves Completely poor_solvent Poor Solvent (Anti-Solvent) poor_solvent->process 2. Add dropwise to induce supersaturation precipitate Compound is Insoluble result Formation of Pure Crystals process->result

Caption: The relationship between solvents in a binary recrystallization system.

References

Stability issues of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many carboxylic acid-containing compounds, extremes in pH (both highly acidic and highly basic conditions) can potentially lead to degradation.

Q2: How does pH affect the stability and solubility of the compound?

A2: The carboxylic acid moiety in the molecule means its solubility is highly pH-dependent. In acidic solutions (low pH), the compound will be in its neutral, less soluble form. As the pH increases to basic conditions, the carboxylic acid is deprotonated to form a more soluble carboxylate salt. However, very high pH values may lead to instability of the quinoline ring structure. It is crucial to determine the optimal pH for both solubility and stability for your specific application.

Q3: Is this compound sensitive to light?

A3: Quinoline derivatives can be susceptible to degradation upon exposure to light (photolabile). Therefore, it is recommended to handle and store solutions of this compound in amber vials or otherwise protected from light to minimize the risk of photodegradation.

Q4: What is the thermal stability of this compound?

A4: While specific data for this compound is limited, studies on similar quinoline derivatives containing a biphenyl group have shown good thermal stability.[1]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation in aqueous solution The pH of the solution is too low, causing the compound to be in its less soluble neutral form.Increase the pH of the solution gradually. The formation of the carboxylate salt at higher pH will increase solubility. Ensure the buffer capacity is sufficient to maintain the desired pH.
The concentration of the compound exceeds its solubility limit in the chosen solvent system.Consider using a co-solvent such as DMSO, ethanol, or PEG 400 to increase the solubility of this hydrophobic compound.
Discoloration of the solution over time This may indicate degradation of the compound.Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.
The solution may be exposed to light, leading to photodegradation.Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Loss of compound potency or inconsistent experimental results The compound may be degrading under the experimental conditions (e.g., high temperature, extreme pH).Perform control experiments to assess the stability of the compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation.

Stability Data Summary

Compound ClassThermal Stability (Decomposition Temperature)Reference
Quinoline derivatives with a biphenyl group313°C to 387°C[1]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN) at a concentration of 1 mg/mL.

  • For acidic degradation, mix a portion of the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • For basic degradation, mix a portion of the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with a 50:50 mixture of the organic solvent and water to the same final concentration.

  • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Forced Degradation Study - Oxidative Degradation

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN) at a concentration of 1 mg/mL.

  • Mix a portion of the stock solution with 3% H₂O₂ to a final compound concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with a 50:50 mixture of the organic solvent and water to the same final concentration.

  • Incubate the samples at room temperature for a defined period (e.g., 2, 6, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Photostability

Objective: To determine the effect of light on the stability of the compound.

Materials:

  • This compound

  • Suitable solvent (e.g., 50:50 ACN:Water)

  • Clear and amber vials

  • Photostability chamber with a calibrated light source (UV and visible light)

Methodology:

  • Prepare a solution of the compound in the chosen solvent at a concentration of 100 µg/mL.

  • Place the solution in both clear and amber vials. The amber vial will serve as the dark control.

  • Expose the vials to a light source in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

  • At appropriate time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution acid_sample Acidic Sample (HCl) stock_solution->acid_sample base_sample Basic Sample (NaOH) stock_solution->base_sample oxidative_sample Oxidative Sample (H2O2) stock_solution->oxidative_sample thermal_sample Thermal Sample stock_solution->thermal_sample photo_sample Photolytic Sample stock_solution->photo_sample control_sample Control Sample stock_solution->control_sample incubation Incubate at Defined Temperature and Time acid_sample->incubation base_sample->incubation oxidative_sample->incubation thermal_sample->incubation photo_exposure Expose to UV/Vis Light photo_sample->photo_exposure control_sample->incubation hplc_analysis HPLC Analysis incubation->hplc_analysis photo_exposure->hplc_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation degradation_pathway parent This compound decarboxylated Decarboxylation Product (Loss of CO2) parent->decarboxylated Acid/Heat hydrolyzed Hydrolysis of Quinoline Ring (Potential Products) parent->hydrolyzed Strong Base

References

Reducing byproducts in the synthesis of quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of quinoline-4-carboxylic acid derivatives. Our focus is on practical solutions to minimize byproduct formation and optimize reaction yields.

I. Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of quinoline-4-carboxylic acid derivatives via common synthetic routes.

Doebner Reaction

The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid. While versatile, it can be prone to side reactions.

Q1: My Doebner reaction is producing a significant amount of tar and polymeric byproducts, leading to low yields and difficult purification. What is causing this and how can I prevent it?

A1: Tar formation is a frequent issue in the Doebner reaction, primarily due to the acid-catalyzed polymerization of the aldehyde and pyruvic acid.[1] To mitigate this, consider the following strategies:

  • Slow Addition of Reagents: Instead of combining all reactants at once, slowly add the pyruvic acid to the mixture of the aniline and aldehyde. This helps to control the reaction rate and minimize the concentration of polymerizable species at any given time.[2]

  • Temperature Control: While the reaction often requires heat, excessive temperatures can accelerate polymerization.[1] Maintain the recommended reaction temperature and avoid overheating. For highly exothermic reactions, initial cooling may be necessary.[1]

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used.[3] Experimenting with different catalysts and optimizing the catalyst loading can improve the yield and reduce tar formation.[4]

  • Solvent Selection: Acetonitrile (MeCN) has been shown to be an effective solvent that can simplify post-reaction work-up.[5]

Q2: I am observing a significant amount of a benzylamine byproduct in my Doebner reaction. What is this byproduct and how can its formation be minimized?

A2: The benzylamine byproduct results from the reduction of the imine formed between the aniline and the aldehyde. This imine can act as a hydrogen acceptor in a "Doebner hydrogen-transfer reaction," leading to the oxidation of the dihydroquinoline intermediate to the desired quinoline, but also to the formation of the reduced benzylamine.[4][5]

To address this:

  • Use of a Co-oxidant: Introduce an alternative hydrogen acceptor to facilitate the oxidation of the dihydroquinoline intermediate without consuming the imine.[4]

  • Adjust Stoichiometry: Increasing the equivalents of the aniline and aldehyde can provide a larger pool of the imine to act as the oxidant, which can improve the yield of the desired quinoline.[1]

Q3: The yield of my desired 2-substituted quinoline-4-carboxylic acid is low, even without significant tar formation. What other factors could be contributing to the low yield?

A3: Low yields can also be attributed to the reactivity of the aniline substrate. Anilines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[3] For these challenging substrates, a modified "Doebner hydrogen-transfer reaction" has been developed that can provide improved yields.[5] Additionally, optimizing the reaction time by monitoring the reaction progress via TLC or HPLC is crucial to prevent product degradation.[1]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Q1: My Pfitzinger reaction is plagued by the formation of a dark, tarry substance. How can I obtain a cleaner reaction?

A1: Tar formation in the Pfitzinger reaction often arises from the self-condensation of isatin or the carbonyl compound under strongly basic conditions.[4] To minimize this:

  • Modified Reactant Addition: First, dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the ring-opening to the potassium salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed.[4][6]

  • Temperature Control: High temperatures can promote side reactions. Adhere to the recommended reaction temperature and consider running the reaction at a lower temperature for a longer duration for sensitive substrates.[4]

  • pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity which can cause degradation of the product.[4]

Q2: I am observing a significant amount of a decarboxylated byproduct in my Pfitzinger reaction. How can I prevent this?

A2: The desired quinoline-4-carboxylic acid product can undergo decarboxylation under harsh conditions, particularly at high temperatures for prolonged periods.[7] To minimize decarboxylation:

  • Avoid Excessive Heating: Carefully control the reaction temperature and duration. Monitor the reaction progress by TLC to determine the optimal endpoint.

  • Mild Workup Conditions: Use care during the workup to avoid exposing the product to high temperatures or extreme pH for extended periods.

Q3: My Pfitzinger reaction has a low yield due to incomplete conversion of isatin. How can I drive the reaction to completion?

A3: Incomplete conversion of isatin is a common issue.[4] To improve the conversion:

  • Reactant Stoichiometry: Use an excess of the carbonyl compound to help drive the reaction to completion.[4]

  • Optimize Base Concentration: The concentration of the base is crucial for the initial ring-opening of isatin. Ensure a sufficient concentration of a strong base like KOH is used.[7]

Combes Reaction

The Combes synthesis of quinolines involves the acid-catalyzed condensation of an aniline with a β-diketone. A major challenge in this synthesis is controlling regioselectivity when using unsymmetrical β-diketones.

Q1: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The regiochemical outcome of the Combes synthesis is influenced by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[8]

  • Steric Hindrance: Bulky substituents on the aniline or the β-diketone can favor the formation of the less sterically hindered regioisomer.[8][9]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can direct the cyclization. For example, in the synthesis of trifluoromethyl-quinolines, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[8]

  • Reaction Conditions: The choice of acid catalyst and solvent can also influence the regioselectivity. Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective than sulfuric acid in some cases.[8]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinolines from anilines and alkoxymethylenemalonates.

Q1: My Gould-Jacobs reaction is giving a low yield of the desired 4-hydroxyquinoline derivative. What are the critical parameters for this reaction?

A1: The Gould-Jacobs reaction typically requires high temperatures for the intramolecular cyclization step.[10][11]

  • Temperature: The cyclization step often requires temperatures above 250 °C. Using a high-boiling inert solvent like mineral oil or diphenyl ether can help achieve and maintain the necessary temperature, leading to higher yields.[10] Microwave heating has also been shown to be effective in reducing reaction times and improving yields.[11]

  • Reaction Time: Optimizing the reaction time is crucial. While high temperatures are needed, prolonged heating can lead to product degradation.[11]

Q2: Are there any common byproducts in the Gould-Jacobs reaction?

A2: At very high temperatures, decarboxylation of the initially formed 4-hydroxyquinoline-3-carboxylic acid ester can occur.[12] Careful optimization of the reaction temperature and time is necessary to maximize the yield of the desired product and minimize this side reaction.[11]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing quinoline-4-carboxylic acids with electron-withdrawing groups on the aniline ring?

A1: The traditional Doebner reaction often gives low yields with anilines bearing electron-withdrawing groups.[5] A modified "Doebner hydrogen-transfer reaction" has been developed that is more suitable for these substrates.[5] The Pfitzinger reaction is also a viable option as the reactivity is less dependent on the electronic nature of the isatin substituent.

Q2: How can I purify my crude quinoline-4-carboxylic acid derivative?

A2: Purification can often be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[4] For more challenging purifications, column chromatography on silica gel can be employed.[5] An acid-base extraction during the workup is also an effective way to remove neutral impurities.[4]

Q3: Are there any green chemistry approaches to the synthesis of quinoline-4-carboxylic acids?

A3: Yes, research has focused on developing more environmentally friendly methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts.[13]

III. Data Presentation

Table 1: Optimization of the Doebner Reaction for the Synthesis of 6-(trifluoromethoxy)-2-phenylquinoline-4-carboxylic acid[1][2]
EntryAcid CatalystSolventTemperature (°C)Yield (%)Byproduct (benzylamine) Formation
1-EthanolRefluxLowNot reported
2H₂NSO₃HWater100LowNot reported
3p-TsOHMeCN8025Yes
4TfOHMeCN8045Yes
5BF₃·OEt₂MeCN8052Yes
6BF₃·THF MeCN 65 75 Minimized with optimized stoichiometry
7BF₃·THFToluene80LowYes
8BF₃·THFDCE80LowYes

Data adapted from a study on the Doebner hydrogen-transfer reaction. Yields are isolated yields.[1][2]

IV. Experimental Protocols

Protocol 1: Optimized Doebner Synthesis of 2-Substituted Quinoline-4-Carboxylic Acid

This protocol is a general procedure adapted from optimized conditions to minimize byproduct formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aniline (1.0 eq) and the aldehyde (1.2 eq) in acetonitrile.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 eq) to the mixture.

  • Reactant Addition: Slowly add pyruvic acid (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 20-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Add water to the residue and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous solution with ethyl acetate to remove any unreacted aldehyde and other neutral impurities.

  • Precipitation: Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid with Minimized Tar Formation

This protocol incorporates a modified reactant addition to reduce the formation of tarry byproducts.[4]

  • Isatin Ring Opening: In a round-bottom flask, dissolve potassium hydroxide (2.0 eq) in ethanol. Add isatin (1.0 eq) and stir at room temperature until the isatin is completely dissolved and the color of the solution changes from orange/red to a pale yellow.

  • Carbonyl Addition: Add acetone (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted acetone and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid with vigorous stirring until the product precipitates completely (typically pH 4-5).

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.

V. Visualizations

Doebner_Reaction_Troubleshooting start Start: Doebner Reaction issue Identify Issue start->issue tar Tar/Polymer Formation issue->tar Yes low_yield Low Yield issue->low_yield No solution_tar1 Slow Reagent Addition tar->solution_tar1 solution_tar2 Optimize Temperature tar->solution_tar2 solution_tar3 Optimize Catalyst/Solvent tar->solution_tar3 byproduct Benzylamine Byproduct low_yield->byproduct No solution_yield1 Consider EWG on Aniline low_yield->solution_yield1 Yes solution_yield2 Monitor Reaction Time (TLC/HPLC) low_yield->solution_yield2 Also consider solution_byproduct1 Use Co-oxidant byproduct->solution_byproduct1 solution_byproduct2 Adjust Stoichiometry byproduct->solution_byproduct2 end Improved Synthesis solution_tar1->end solution_tar2->end solution_tar3->end solution_yield1->end solution_yield2->end solution_byproduct1->end solution_byproduct2->end

Caption: Troubleshooting workflow for the Doebner reaction.

Pfitzinger_Reaction_Workflow start Start step1 Dissolve KOH in Ethanol start->step1 step2 Add Isatin (Stir until dissolved, color change) step1->step2 step3 Add Carbonyl Compound step2->step3 step4 Reflux (4-6h) Monitor by TLC step3->step4 step5 Cool & Remove Ethanol step4->step5 step6 Add Water & Wash with Ether step5->step6 step7 Cool & Acidify with HCl (pH 4-5) step6->step7 step8 Filter, Wash & Dry Product step7->step8 end Pure Quinoline-4- Carboxylic Acid step8->end

Caption: Experimental workflow for the Pfitzinger synthesis.

Byproduct_Mitigation_Strategies center Byproduct Formation tar Tar/Polymers center->tar regioisomers Regioisomers (Combes) center->regioisomers reduced_byproducts Reduced Byproducts (Doebner) center->reduced_byproducts decarboxylated Decarboxylated Product (Pfitzinger) center->decarboxylated slow_addition Slow Reagent Addition tar->slow_addition temp_control Temperature Control tar->temp_control steric_electronic Control Steric & Electronic Effects regioisomers->steric_electronic co_oxidant Use Co-oxidant reduced_byproducts->co_oxidant decarboxylated->temp_control mild_conditions Mild Reaction/ Workup Conditions decarboxylated->mild_conditions

Caption: Key byproduct types and their mitigation strategies.

References

Technical Support Center: Cell Permeability Optimization for 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The information provided is designed to address common challenges related to its cell permeability and to offer strategies for optimization.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a quinoline derivative. Quinoline-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] They have been investigated for their potential as anticancer agents by targeting various signaling pathways.[1][2][3][4][5][6][7][8][9][10][11][12] Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as novel histone deacetylase (HDAC) inhibitors.[13][14]

Q2: What are the main challenges in achieving optimal cell permeability with this compound?

A2: The primary challenge for the cell permeability of this compound is likely its carboxylic acid moiety. At physiological pH, this group can be ionized, leading to increased polarity and reduced passive diffusion across the lipophilic cell membrane.[15][16] Carboxylic acid-containing drugs often exhibit a trade-off between solubility and permeability.[15][16]

Q3: How does pH impact the permeability of this compound?

A3: According to the pH-partition hypothesis, the uncharged form of a molecule is more likely to permeate lipid bilayers.[17][18] For a carboxylic acid like this compound, a lower pH environment will favor the protonated, less polar form, potentially increasing its passive diffusion. Conversely, at higher pH values, the ionized form will dominate, which may limit permeability.[17][18]

Q4: What are the key in vitro assays to assess the cell permeability of this compound?

A4: The most common in vitro assays for permeability assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA), and cell-based assays such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell permeability assays.[19][20][21][22][23][24] PAMPA is a high-throughput screen for passive permeability, while Caco-2 and MDCK assays provide more comprehensive information by including the effects of active transport and efflux mechanisms.[19][20][24]

II. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound's cell permeability.

Scenario 1: Low Permeability in PAMPA Assay

Issue: The apparent permeability (Papp) of this compound is consistently low in the PAMPA assay.

Potential Cause Troubleshooting Steps
High Polarity/Ionization The carboxylic acid group is likely ionized at the assay's pH, increasing polarity and reducing passive diffusion.
- Perform the PAMPA assay at a lower pH (e.g., 5.5) to increase the proportion of the non-ionized form of the compound.
- Compare the results with the standard pH (e.g., 7.4) to understand the impact of ionization on permeability.
Poor Aqueous Solubility The compound may not be fully dissolved in the donor well, leading to an underestimation of permeability.
- Visually inspect the donor well for any precipitation.
- Determine the aqueous solubility of the compound at the assay pH.
- If solubility is an issue, consider using a co-solvent in the donor buffer, but be mindful that this can affect the integrity of the artificial membrane.
Compound Instability The compound may be degrading in the assay buffer over the incubation period.
- Analyze the concentration of the compound in the donor well at the beginning and end of the assay to assess its stability.
- If degradation is observed, consider reducing the incubation time or using a more stable buffer system.
Scenario 2: Low Permeability in Caco-2 Assay with High Efflux Ratio

Issue: The compound shows low to moderate permeability in the apical-to-basolateral (A-B) direction but a significantly higher permeability in the basolateral-to-apical (B-A) direction, resulting in a high efflux ratio (>2).

Potential Cause Troubleshooting Steps
Active Efflux The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[23]
- Confirm the involvement of specific efflux transporters by co-incubating the compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).
- A significant increase in the A-B permeability in the presence of an inhibitor would confirm its role in the efflux of your compound.
- Consider using a cell line that overexpresses a specific transporter (e.g., MDCK-MDR1 for P-gp) to further investigate the interaction.
Poor Intrinsic Permeability Even in the absence of efflux, the compound may have inherently low passive permeability.
- Compare the Caco-2 permeability data with results from a PAMPA assay. If the PAMPA permeability is also low, this suggests that poor passive diffusion is a contributing factor.
- Consider structural modifications to the molecule to improve its physicochemical properties for better passive diffusion.
Scenario 3: Discrepancy Between PAMPA and Caco-2 Results

Issue: The compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.

Potential Cause Troubleshooting Steps
Active Efflux This is a classic indicator of active efflux. PAMPA only measures passive diffusion, while Caco-2 cells express efflux transporters.[19]
- As in Scenario 2, perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
- Use specific inhibitors to identify the transporter(s) involved.
Poor Solubility in Caco-2 Assay Buffer The composition of the buffer used in the Caco-2 assay (e.g., Hanks' Balanced Salt Solution) may differ from the PAMPA buffer, potentially affecting the solubility of the compound.
- Check the solubility of the compound in the specific Caco-2 assay buffer.
- If solubility is low, you may need to adjust the formulation, for example, by using solubilizing agents that are compatible with the cell monolayer.
Metabolism by Caco-2 Cells Caco-2 cells have some metabolic activity and could be metabolizing the compound, leading to a lower measured concentration in the receiver compartment.
- Analyze the samples from both the donor and receiver compartments for the presence of metabolites using LC-MS/MS.
- If metabolism is significant, this will need to be considered when interpreting the permeability data.

III. Data Presentation

The following tables present hypothetical but plausible data for this compound in various permeability assays. These are intended to serve as a reference for what researchers might expect and to aid in data interpretation.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyPredicted Value
Molecular Weight 325.37 g/mol
LogP 5.8
pKa (acidic) 4.5
Aqueous Solubility (pH 7.4) Low

Table 2: PAMPA Permeability Data

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s) at pH 7.4Apparent Permeability (Papp) (10⁻⁶ cm/s) at pH 5.5Permeability Classification
This compound 0.85.2Low (at pH 7.4), High (at pH 5.5)
Propranolol (High Permeability Control) 25.024.5High
Atenolol (Low Permeability Control) 0.20.3Low

Permeability Classification: High (Papp > 10 x 10⁻⁶ cm/s), Moderate (1 < Papp ≤ 10 x 10⁻⁶ cm/s), Low (Papp ≤ 1 x 10⁻⁶ cm/s)[23]

Table 3: Caco-2 Permeability Data (21-day culture)

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification (A-B)
This compound 1.56.04.0Low
Propranolol (High Permeability Control) 20.018.00.9High
Atenolol (Low Permeability Control) 0.50.61.2Low
Digoxin (P-gp Substrate Control) 0.39.030.0Low

An efflux ratio > 2 is indicative of active efflux.[23]

IV. Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Acceptor plate

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (propranolol, atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Prepare the acceptor plate by adding 200 µL of the appropriate buffer (pH 7.4 or 5.5) to each well.

  • Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.

  • Prepare the donor solutions by diluting the test and control compound stock solutions in the appropriate buffer to a final concentration of 100 µM.

  • Carefully add 200 µL of the donor solution to each well of the donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (propranolol, atenolol, digoxin)

  • TEER meter

  • LC-MS/MS

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above 250 Ω·cm².

  • Wash the cell monolayers with pre-warmed HBSS.

  • For A-B permeability: Add the test compound (final concentration of 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • For B-A permeability: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp value for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

V. Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by quinoline derivatives, providing a rationale for their investigation as anticancer agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoline 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid (Potential Inhibitor) Quinoline->VEGFR2

Caption: Inhibition of the VEGFR2 signaling pathway, a target for some quinoline derivatives.

Experimental Workflow

Permeability_Workflow Start Start: Compound Synthesis PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem PAMPA PAMPA Assay (Passive Permeability) PhysChem->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 DataAnalysis Data Analysis (Papp, ER) Caco2->DataAnalysis Optimization Formulation or Structural Optimization DataAnalysis->Optimization Low Permeability

References

Technical Support Center: Enhancing HDAC3 Selectivity of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the selectivity of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid and its derivatives for Histone Deacetylase 3 (HDAC3).

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound (BQC) Incomplete Pfitzinger reaction between isatin and 4-acetylbiphenyl.- Ensure the use of a strong base like potassium hydroxide (KOH) in ethanol. - Optimize the reaction temperature, typically around 80°C. - Increase the reaction time to drive the condensation to completion.
Poor Solubility of BQC Derivatives The planar and aromatic nature of the quinoline and biphenyl rings can lead to aggregation and low solubility in aqueous buffers.- Prepare stock solutions in an organic solvent like DMSO. - For biological assays, perform serial dilutions to the desired final concentration, ensuring the final DMSO concentration is low (typically <1%) and consistent across all experiments. - Consider the use of co-solvents or surfactants if solubility issues persist, but validate their compatibility with the assay.
Inconsistent IC50 Values in HDAC Activity Assays - Variability in enzyme activity or substrate concentration. - Instability of the compound in the assay buffer. - Slow-binding inhibition kinetics.- Use freshly prepared recombinant HDAC enzymes and substrates for each experiment. - Pre-incubate the inhibitor with the enzyme for varying durations (e.g., 30, 60, 120 minutes) to assess for time-dependent inhibition before adding the substrate.[1] - Ensure the assay is performed within the linear range of the enzyme kinetics.
Lack of Selectivity for HDAC3 over other Class I HDACs (HDAC1, HDAC2) The active sites of HDAC1, HDAC2, and HDAC3 are highly conserved, making the development of selective inhibitors challenging.[2][]- Modify the zinc-binding group (ZBG). Replacing a hydroxamic acid with a hydrazide has been shown to increase HDAC3 selectivity.[4][5][6] - Introduce bulky substituents to the cap group (the biphenyl-quinoline moiety) to exploit subtle differences in the rim of the active site. - Employ a linker, such as phenylpiperazine, to connect the quinoline core to the ZBG, which can influence isoform selectivity.[4][5][6]
Discrepancy Between Biochemical and Cell-Based Assay Results - Poor cell permeability of the compound. - Compound efflux by cellular transporters. - Off-target effects in a cellular context. - Compound metabolism by cellular enzymes.- Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). - Evaluate the compound's effect on cell viability to rule out cytotoxicity-induced artifacts. - Use cell lines with known expression levels of different HDAC isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting HDAC3 specifically?

A1: HDAC3 has been implicated in the regulation of various cellular processes, and its overexpression is associated with several human cancers.[2][7] Selective inhibition of HDAC3 may offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[8]

Q2: How can I improve the HDAC3 selectivity of my this compound scaffold?

A2: Enhancing HDAC3 selectivity often involves structural modifications. A key strategy is the modification of the zinc-binding group (ZBG). For instance, converting the carboxylic acid to a hydrazide has been demonstrated to significantly improve HDAC3 potency and selectivity over other class I HDACs.[4][5][6] Additionally, modifications to the "cap" region (the biphenyl-quinoline moiety) can exploit subtle structural differences between HDAC isoforms.[4][6]

Q3: What are the key differences in experimental setup between a primary screening assay and a selectivity profiling assay?

A3: A primary screening assay is typically performed at a single, high concentration of the test compound against a mixture of HDAC isoforms (e.g., HeLa nuclear extract) to identify initial hits.[4][5] A selectivity profiling assay, on the other hand, involves determining the IC50 values of hit compounds against a panel of individual, purified recombinant HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to quantify their isoform selectivity.[9]

Q4: My compound shows good activity in a biochemical assay but is inactive in a cell-based assay. What could be the reason?

A4: This discrepancy can arise from several factors, including poor cell permeability, active efflux of the compound from the cells, or metabolic instability of the compound within the cellular environment. It is crucial to assess the physicochemical properties and cell permeability of your compounds to address these issues.

Q5: Are there any known off-target effects of quinoline-based HDAC inhibitors?

A5: The quinoline scaffold is a common pharmacophore in drug discovery and can interact with various biological targets. While specific off-target effects for this compound are not extensively documented in the provided context, it is always advisable to perform target engagement and selectivity profiling to rule out unintended interactions.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms.

CompoundModificationHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
D28 Hydroxamic acid ZBG>1000>100024.45 ± 1.24>1000[4]
D29 Hydrazide ZBG32.59 ± 1.97183.5 ± 4.320.477 ± 0.01>1000[4]
SAHA (Vorinostat) Positive Control0.021 ± 0.000.045 ± 0.000.012 ± 0.000.013 ± 0.00[5]

Experimental Protocols

Protocol 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)quinoline-4-carboxylic acid (B28)

This protocol is based on the Pfitzinger reaction.

Materials:

  • Isatin

  • 4-acetylbiphenyl

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve isatin and 4-acetylbiphenyl in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethyl acetate to obtain the purified 2-([1,1'-Biphenyl]-4-yl)quinoline-4-carboxylic acid.[4][6]

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol is a general method for assessing the inhibitory activity of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer with appropriate salts)

  • Developer solution (e.g., Trichostatin A and a trypsin-like protease)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Add the recombinant HDAC enzyme to each well and incubate for a specified period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for a further 15 minutes at 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation synthesis Pfitzinger Reaction purification Recrystallization synthesis->purification primary_screen Primary Screen (HeLa Nuclear Extract) purification->primary_screen Test Compound selectivity_profile Selectivity Profiling (HDAC1, 2, 3, 6) primary_screen->selectivity_profile cell_based_assay Cell-Based Assays selectivity_profile->cell_based_assay

Caption: Experimental workflow for synthesis and evaluation.

logical_relationship cluster_strategies Modification Strategies start Goal: Enhance HDAC3 Selectivity mod_zbg Modify Zinc-Binding Group (ZBG) (e.g., Carboxylic Acid -> Hydrazide) start->mod_zbg mod_cap Modify Cap Group (Substituents on Biphenyl-Quinoline) start->mod_cap outcome Improved HDAC3 Selectivity & Potency mod_zbg->outcome mod_cap->outcome

Caption: Strategies to enhance HDAC3 selectivity.

References

Technical Support Center: Modifying Linkers in 2-Substituted Phenylquinoline-4-Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for modifying the linker in 2-substituted phenylquinoline-4-carboxylic acid inhibitors.

Frequently Asked questions (FAQs)

Q1: What is the primary functional group on the 2-substituted phenylquinoline-4-carboxylic acid core that is used for linker attachment?

A1: The primary functional group for linker attachment is the carboxylic acid at the 4-position of the quinoline ring. This group is typically activated to facilitate coupling with an amine-terminated linker.

Q2: What are common linker types used for this class of inhibitors?

A2: A frequently used linker is the phenylpiperazine group, which connects the quinoline core to a zinc-binding group (ZBG) such as a hydroxamic acid or hydrazide.[1][2] Other modifications involve creating amide side chains of varying lengths and flexibility.[3]

Q3: How does linker modification impact the inhibitor's activity?

A3: The linker plays a crucial role in positioning the "cap" group (the 2-substituted phenylquinoline-4-carboxylic acid) and the zinc-binding group within the active site of the target enzyme, such as histone deacetylase (HDAC).[1] The length, rigidity, and chemical nature of the linker can significantly affect the inhibitor's potency and selectivity. For instance, in some antibacterial derivatives, the length and flexibility of an amide side chain were shown to be important for activity.[3]

Q4: I am having trouble with the amide coupling reaction between the quinoline-4-carboxylic acid and my amine-terminated linker. What are some common coupling reagents for this step?

A4: For amide bond formation, a variety of coupling reagents can be employed. Common choices include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine (Et3N).[1] Other standard peptide coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), HBTU, HATU, and PyBOP are also widely used in similar amide bond formations.

Q5: My purified product shows low yield after the coupling and purification steps. What are potential causes and solutions?

A5: Low yields can arise from several factors:

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to ensure full consumption of the starting materials. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the coupling reagent.

  • Side reactions: The carboxylic acid may undergo side reactions if not properly activated. Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.

  • Purification issues: The polarity of your product might be challenging for standard silica gel chromatography. Consider using a different solvent system, or alternative purification methods like reverse-phase HPLC.

  • Poor solubility: The quinoline core can lead to poor solubility in some organic solvents. Try different reaction solvents or solvent mixtures to improve solubility.

Q6: I am observing poor solubility of my 2-substituted phenylquinoline-4-carboxylic acid starting material. How can I address this?

A6: Poor solubility is a known issue with quinoline-4-carboxylic acid derivatives. To improve solubility, you can try a variety of solvents or solvent mixtures for your reaction. In some synthetic protocols for related compounds, solvents like ethanol, DCM, or DMF have been used.[1] Gentle heating may also improve solubility, but care must be taken to avoid degradation of reactants.

Troubleshooting Guides

Problem 1: Amide Coupling Reaction Failure or Low Yield
Symptom Possible Cause Troubleshooting Step
No product formation observed by TLC/LC-MS.Inactive coupling reagent.Use a fresh batch of the coupling reagent. Ensure it has been stored under appropriate anhydrous conditions.
Steric hindrance from bulky substituents on the quinoline core or the linker.Switch to a more powerful coupling reagent (e.g., HATU). Increase the reaction temperature, but monitor for potential degradation.
The amine on the linker is protonated and non-nucleophilic.Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to deprotonate the amine.
Low yield of the desired coupled product.Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent and base.
Competing side reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric moisture and oxygen.
Difficult purification.Optimize your chromatography conditions. A gradient elution might be necessary. Consider switching to reverse-phase chromatography if the compound is non-polar.
Problem 2: Difficulty in Synthesizing or Modifying the Linker Itself
Symptom Possible Cause Troubleshooting Step
Aggregation of peptide-like linkers during synthesis.Hydrophobic interactions between linker chains.Incorporate solubilizing tags, such as a small PEG unit, into your linker design.[4] Use solvents like NMP, which can be better at solvating growing chains than DMF.[5]
Unwanted side reactions on functional groups within the linker.Lack of proper protecting groups.Ensure that all reactive functional groups on your linker (e.g., other amines, carboxylic acids, hydroxyls) are adequately protected with orthogonal protecting groups before attempting to couple it to the quinoline core.
Difficulty achieving desired linker length or flexibility.Limited availability of commercial building blocks.Consider a multi-step synthesis of the linker to build it to the desired length and composition. Flexible linkers can be synthesized from PEG-based building blocks, while more rigid linkers can be constructed using aromatic or cyclic moieties.

Data Presentation

Table 1: HDAC Inhibitory Activity of Selected 2-Substituted Phenylquinoline-4-Carboxylic Acid Derivatives

CompoundR Group on Phenyl RingZinc-Binding Group (ZBG)HDAC3 IC50 (µM)HDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC6 IC50 (µM)
D284-phenylHydroxamic Acid24.45>1000>1000>1000
D294-phenylHydrazide0.47732.59183.5>1000

Data extracted from "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors".[2]

Experimental Protocols

General Protocol for Amide Coupling of a Linker to 2-Substituted Phenylquinoline-4-Carboxylic Acid

This protocol is based on the synthesis described for HDAC inhibitors and is a general guideline.[1]

  • Dissolving the Carboxylic Acid: In a round-bottom flask, dissolve the 2-substituted phenylquinoline-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base and Coupling Reagent: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et3N) (2-3 equivalents) followed by the dropwise addition of a solution of a coupling reagent like TBTU (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Activation: Stir the mixture at 0 °C for 30-60 minutes to activate the carboxylic acid.

  • Addition of the Linker: Add the amine-terminated linker (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Quinoline Core cluster_coupling Linker Modification cluster_final_steps Final Inhibitor Synthesis start Isatin & Substituted Acetophenone pfitzinger Pfitzinger Reaction (KOH, EtOH, 80°C) start->pfitzinger quinoline_acid 2-Substituted Phenylquinoline-4-Carboxylic Acid pfitzinger->quinoline_acid activation Carboxylic Acid Activation (TBTU, Et3N, DCM, 0°C) quinoline_acid->activation coupling Amide Coupling activation->coupling amine_linker Amine-Terminated Linker amine_linker->coupling coupled_product Quinoline-Linker Conjugate coupling->coupled_product zbg_attachment Attachment of Zinc-Binding Group (ZBG) (e.g., Hydroxylamine) coupled_product->zbg_attachment final_inhibitor Final Inhibitor zbg_attachment->final_inhibitor

Caption: General workflow for the synthesis and linker modification of 2-substituted phenylquinoline-4-carboxylic acid inhibitors.

signaling_pathway inhibitor 2-Substituted Phenylquinoline- 4-Carboxylic Acid Inhibitor hdac HDAC Enzyme inhibitor->hdac Inhibition histone Histone Protein hdac->histone Deacetylation chromatin Chromatin Relaxation & Gene Transcription histone->chromatin acetyl_group Acetyl Group acetyl_group->histone Acetylation

Caption: Simplified signaling pathway showing the mechanism of action for HDAC inhibitors.

References

Technical Support Center: Addressing Resistance to Quinolone-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinolone-based antibacterial agents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to quinoline-based antibacterial agents?

A1: Bacteria primarily develop resistance to quinolones through three main mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common cause of high-level resistance. These mutations, typically within the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of quinolones to the enzyme-DNA complex.[1][2]

  • Reduced Intracellular Drug Concentration: This occurs through two main avenues:

    • Overexpression of Efflux Pumps: Bacteria can actively transport quinolones out of the cell, preventing them from reaching their intracellular targets. This is a significant contributor to multidrug resistance (MDR).[3][4]

    • Decreased Porin Expression (in Gram-negative bacteria): Reduced expression of outer membrane porins can limit the influx of quinolones into the bacterial cell.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies certain quinolones), or genes encoding efflux pumps, can confer low-level resistance. This can facilitate the selection of higher-level resistance mutations.[1]

Q2: How do I interpret Minimum Inhibitory Concentration (MIC) results for quinolones?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5][6] It is a crucial quantitative measure of susceptibility. Interpretation involves comparing the MIC value to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Susceptible (S): The MIC is below the breakpoint, indicating a high likelihood of therapeutic success at standard doses.[5]

  • Intermediate (I): The MIC is at or near the breakpoint. The antibiotic may be effective at higher doses or in specific body compartments where it concentrates.[5]

  • Resistant (R): The MIC is above the breakpoint, indicating a high likelihood of therapeutic failure.[5]

Important Note: Do not directly compare the MIC values of different antibiotics to determine which is "more potent." The interpretation is relative to each drug's specific breakpoint.[5]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments investigating quinolone resistance.

Troubleshooting Antimicrobial Susceptibility Testing (MIC)
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates. Inoculum density variation.Inaccurate drug dilutions.Contamination of the culture.Standardize the inoculum to a 0.5 McFarland turbidity standard.Prepare fresh serial dilutions for each experiment and verify calculations.Perform a purity check of the bacterial culture before setting up the MIC assay.
No growth in any wells, including the growth control. Inactive inoculum.Incorrect growth medium or incubation conditions.Use a fresh, actively growing bacterial culture.Ensure the correct medium, temperature, and atmospheric conditions are used for the specific bacterial species.
Growth in the sterility control well. Contamination of the medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic technique during the entire procedure.
"Skipped wells" (growth in higher concentration wells but not in a lower one). Technical error in pipetting.Contamination of a single well.The antibiotic may have precipitated at higher concentrations.Repeat the assay with careful attention to pipetting technique.Visually inspect the well for any signs of contamination.Check the solubility of the quinolone agent in the test medium.
Troubleshooting Efflux Pump Activity Assays (Ethidium Bromide-based)
Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence. Autofluorescence of the medium or bacterial cells.Insufficient washing of cells after ethidium bromide loading.Run a control with cells and medium only to determine background fluorescence and subtract it from the experimental values.Ensure thorough washing of the cell pellet to remove extracellular ethidium bromide.
No significant difference in fluorescence between the wild-type and suspected efflux mutant. The tested efflux pump is not a major contributor to ethidium bromide efflux in this bacterium.The efflux pump inhibitor (EPI) is not effective or used at a suboptimal concentration.Use a known efflux pump overexpressing strain as a positive control.Perform a dose-response experiment to determine the optimal concentration of the EPI.[3] Consider testing other fluorescent substrates.
Fluorescence decreases too rapidly to measure accurately. High level of efflux pump activity.Photobleaching of the fluorescent dye.Reduce the incubation time or take more frequent readings.Minimize the exposure of the samples to the excitation light.
Troubleshooting PCR and Sequencing of gyrA and parC
Problem Possible Cause(s) Recommended Solution(s)
No PCR product or a very faint band. Poor DNA quality or quantity.Incorrect annealing temperature.PCR inhibitors present in the DNA extract.Quantify the extracted DNA and check its purity (A260/A280 ratio).Optimize the annealing temperature using a gradient PCR.Re-purify the DNA or use a DNA polymerase that is more resistant to inhibitors.
Multiple, non-specific PCR bands. Annealing temperature is too low.Primer design is not specific.Too much template DNA.Increase the annealing temperature in increments of 2-3°C.Design new primers with higher specificity using primer design software.Reduce the amount of template DNA in the PCR reaction.
Poor quality sequencing data (e.g., high background noise, weak signal). Incomplete purification of the PCR product (primer-dimers, unincorporated dNTPs).Suboptimal sequencing primer design.Insufficient PCR product concentration.Purify the PCR product using a reliable kit or gel extraction.Ensure the sequencing primer has an appropriate melting temperature and is specific to the target.Increase the amount of purified PCR product used in the sequencing reaction.

Section 3: Data Presentation

Table 1: Representative MIC Ranges for Quinolones against Susceptible and Resistant Escherichia coli

Quinolone Agent Susceptible MIC Range (µg/mL) Resistant MIC Range (µg/mL)
Ciprofloxacin≤ 0.25≥ 1
Levofloxacin≤ 0.5≥ 2
Moxifloxacin≤ 0.25≥ 1
Nalidixic Acid≤ 16≥ 32

Note: These are general ranges and can vary based on the specific strain and the susceptibility testing guidelines used.[7][8]

Table 2: Impact of Common QRDR Mutations on Ciprofloxacin MIC in Escherichia coli

Genotype Mutation(s) Typical Fold Increase in MIC
Wild-TypeNone-
Single MutantgyrA (S83L)8 - 16
Single MutantgyrA (D87N)4 - 8
Double MutantgyrA (S83L) + gyrA (D87N)16 - 32
Triple MutantgyrA (S83L) + gyrA (D87N) + parC (S80I)> 64

Note: The fold increase is relative to the wild-type strain and can be influenced by the genetic background of the isolate.[9][10]

Table 3: Effect of Efflux Pump Overexpression on Quinolone MICs

Bacterium Efflux Pump System Quinolone Agent Observed Fold Increase in MIC
Pseudomonas aeruginosaMexAB-OprMLevofloxacin2 - 8
Pseudomonas aeruginosaMexCD-OprJCiprofloxacin4 - 16
Acinetobacter baumanniiAdeABCCiprofloxacin4 - 128
Escherichia coliAcrAB-TolCCiprofloxacin2 - 8

Note: The level of MIC increase can vary significantly depending on the level of pump overexpression and the specific quinolone.[11][12][13]

Section 4: Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a quinolone agent against a bacterial isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone antibiotic stock solution

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test organism from a fresh agar plate and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the quinolone stock solution in CAMHB across the wells of the 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after adding the inoculum).

  • Inoculation:

    • Add an equal volume (50 µL or 100 µL) of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[14]

Protocol 2: Ethidium Bromide Efflux Assay

This assay measures the activity of efflux pumps by monitoring the fluorescence of ethidium bromide (EtBr), a substrate for many efflux pumps.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution (or another energy source)

  • Efflux pump inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or Phenylalanine-arginine β-naphthylamide - PAβN)

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cell pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Loading with Ethidium Bromide:

    • Incubate the cell suspension with a sub-inhibitory concentration of EtBr (e.g., 2 µg/mL) in the presence of an EPI like CCCP (to de-energize the cells and maximize EtBr loading) for a defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Washing:

    • Centrifuge the cells to remove the EtBr-containing supernatant and wash the pellet with ice-cold PBS to remove extracellular EtBr.

    • Resuspend the cells in PBS.

  • Efflux Measurement:

    • Aliquot the EtBr-loaded cell suspension into the wells of a black 96-well plate.

    • To initiate efflux, add glucose (e.g., to a final concentration of 0.4%) to the wells. For the inhibited control, add the EPI of interest prior to adding glucose.

    • Immediately begin monitoring the decrease in fluorescence over time using a fluorometer (e.g., excitation at 530 nm and emission at 600 nm). A slower rate of fluorescence decay in the presence of an EPI indicates inhibition of efflux.[15]

Protocol 3: Amplification and Sequencing of gyrA and parC QRDRs

This protocol describes the amplification and subsequent sequencing of the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.

Materials:

  • Bacterial genomic DNA

  • Primers specific for the QRDRs of gyrA and parC

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sequencing facility or kit

Procedure:

  • DNA Extraction:

    • Extract high-quality genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction containing the genomic DNA template, forward and reverse primers for either gyrA or parC QRDR, dNTPs, Taq polymerase, and buffer.

    • A typical thermocycling program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds), and extension (e.g., 72°C for 1 minute), and a final extension step (e.g., 72°C for 5-10 minutes).[16][17]

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.[18]

  • Sequencing:

    • Send the purified PCR product and the corresponding sequencing primers to a sequencing facility or perform sequencing in-house using a commercial kit.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type reference sequence of the respective gene to identify any nucleotide changes and the corresponding amino acid substitutions.

Section 5: Visualizations

ResistanceMechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms quinolone Quinolone target DNA Gyrase / Topoisomerase IV quinolone->target Inhibition porin Porin Channel quinolone->porin Entry dna Bacterial DNA target->dna Supercoiling/ Decatenation efflux Efflux Pump efflux->quinolone Expulsion porin->target mut_target Target Mutation (gyrA, parC) mut_target->target Alters binding site over_efflux Efflux Pump Overexpression over_efflux->efflux Increases pump quantity/activity dec_porin Decreased Porin Expression dec_porin->porin Reduces entry plasmid Plasmid-Mediated (qnr, aac(6')-Ib-cr) plasmid->target Protects target

Caption: Overview of quinolone action and resistance mechanisms.

MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Quinolone in Broth prep_dilutions->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Result (Compare to Breakpoints) read_mic->interpret end Report as Susceptible, Intermediate, or Resistant interpret->end

Caption: Experimental workflow for MIC determination.

Efflux_Assay_Workflow start Start: Bacterial Culture prep_cells Prepare and Wash Cells start->prep_cells load_etbr Load Cells with Ethidium Bromide (+ CCCP to de-energize) prep_cells->load_etbr wash_cells Wash Cells to Remove Extracellular EtBr load_etbr->wash_cells initiate_efflux Initiate Efflux (Add Glucose) wash_cells->initiate_efflux measure_fluorescence Measure Fluorescence Decay (With and Without EPI) initiate_efflux->measure_fluorescence analyze Analyze Data (Compare efflux rates) measure_fluorescence->analyze end Determine Efflux Pump Activity/ Inhibition analyze->end

Caption: Workflow for the ethidium bromide efflux pump assay.

Logical_Troubleshooting action action result result high_mic High MIC Observed? high_mic->result No (Susceptible) target_mut Target Mutations (gyrA/parC)? high_mic->target_mut Yes target_mut->result No (Resistance likely due to target mutation alone) efflux Efflux Pump Overexpression? target_mut->efflux Yes efflux->result Yes (Resistance is multifactorial: Target mutation + Efflux) efflux->result No (Resistance due to target mutation alone)

References

Validation & Comparative

A Comparative Analysis of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid-Based HDAC Inhibitor D28 and Other Prominent HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel histone deacetylase (HDAC) inhibitor D28, which is based on the 2-Biphenyl-4-yl-quinoline-4-carboxylic acid scaffold, with established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. The comparison is supported by experimental data on enzyme inhibition and in vitro anticancer activity.

Overview of Compared HDAC Inhibitors

Histone deacetylase inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • D28 is a novel investigational HDAC inhibitor that incorporates a this compound "cap" region, a phenylpiperazine linker, and a hydroxamic acid zinc-binding group. It has been identified as a selective inhibitor of HDAC3.[1]

  • Vorinostat (SAHA) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms.[2] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.

  • Romidepsin is a potent, cyclic peptide that acts as a selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC2.[3] It is also FDA-approved for the treatment of cutaneous T-cell lymphoma.

  • Panobinostat is a potent pan-HDAC inhibitor with activity against Class I, II, and IV HDACs.[4] It is approved for the treatment of multiple myeloma.

Quantitative Data Comparison

The following tables summarize the inhibitory activity of D28 and the comparator drugs against various HDAC isoforms and their in vitro anticancer effects on different cancer cell lines.

Table 1: HDAC Isoform Inhibitory Activity (IC50)

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)SelectivityReference
D28 >100,000>100,00024,450>100,000HDAC3 selective[1]
Vorinostat (SAHA) ~10-~20-Pan-HDAC[5]
Romidepsin 3.63647-Class I selective[2]
Panobinostat 33414Pan-HDAC[4]

Note: IC50 values are compiled from different sources and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Table 2: In Vitro Anticancer Activity (IC50 in µM)

Cell LineCancer TypeD28Vorinostat (SAHA)Reference
K562Chronic Myelogenous Leukemia1.02-[6]
U266Multiple Myeloma1.08-[6]
U937Histiocytic Lymphoma1.11-[6]
MCF-7Breast Cancer5.66-[6]
A549Lung Cancer2.83-[6]
A2780Ovarian Cancer3.86-[6]
HepG2Liver Cancer2.16-[6]
HUT78Cutaneous T-Cell Lymphoma-0.675[2]

Note: The provided data for D28 was compared against SAHA in the original study, which showed comparable potency in inhibiting the growth of the tested cell lines.[7]

Mechanism of Action and Signaling Pathway

HDAC inhibitors function by binding to the zinc ion in the catalytic site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis. The downstream effects include the upregulation of p21, which inhibits cyclin/CDK complexes and leads to cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., D28, Vorinostat) HDACs HDACs (Class I, II, IV) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Activation p21 p21 Gene_Expression->p21 Apoptosis_Regulation Apoptosis Regulation Gene_Expression->Apoptosis_Regulation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Cyclin_CDK->Cell_Cycle_Arrest Leads to Bcl2 Bcl-2 (anti-apoptotic) Apoptosis_Regulation->Bcl2 Downregulation Bax Bax (pro-apoptotic) Apoptosis_Regulation->Bax Upregulation Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibition Bax->Caspase_Activation Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitor) Start->Prepare_Reagents Add_to_Plate Add to 96-well plate: 1. HDAC Assay Buffer 2. Test Inhibitor 3. Recombinant HDAC Enzyme Prepare_Reagents->Add_to_Plate Incubate_1 Incubate at 37°C for 15 min Add_to_Plate->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Add_Developer Add Developer and Stop Solution Incubate_2->Add_Developer Incubate_3 Incubate at RT for 15 min Add_Developer->Incubate_3 Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_3->Read_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Antibacterial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Among these, 2-aryl-quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating notable antibacterial activity. This guide provides a comparative analysis of the performance of various derivatives within this class, supported by experimental data from peer-reviewed literature. The primary focus of this analysis is a series of compounds synthesized and evaluated by Wang et al., due to the comprehensive and comparable nature of their dataset.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of 2-aryl-quinoline-4-carboxylic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of a series of synthesized derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 2-(2'-aminophenyl)-quinoline-4-carboxamide Derivatives [1][2]

Compound IDR GroupB. subtilisS. aureusE. coliP. aeruginosaMRSA
5a₁ H>256>256>256>256>256
5a₂ methyl>256>256>256>256>256
5a₃ ethyl>256128>256>256>256
5a₄ 4-methylpiperazin-1-yl>25664>256>256>256
5a₅ 2-(diethylamino)ethyl>256128>256>256>256
5a₆ 3-(dimethylamino)propyl>256>256256>256>256
5a₇ 3-(diethylamino)propyl>256>256128>256>256
5a₈ 3-(diethylamino)-2-hydroxypropyl>256>256>256>256>256
Ampicillin -163264>25664
Gentamycin -48163216

Table 2: Antibacterial Activity of 2-(2'-acylaminophenyl)-quinoline-4-carboxamide Derivatives [1][2]

Compound IDR GroupB. subtilisS. aureusE. coliP. aeruginosaMRSA
5b₁ Acetyl>256>256>256>256>256
5b₂ Propanoyl>256>256>256>256>256
5b₃ Butanoyl>256>256>256>256>256
5b₄ 4-methylpiperazin-1-yl>256>256>256>256128
5b₅ 2-(diethylamino)ethyl>256>256>256>256>256
5b₆ 3-(dimethylamino)propyl>256>256>256>256>256
5b₇ 3-(diethylamino)propyl>256>256>256>256>256
5b₈ 3-(diethylamino)-2-hydroxypropyl>256>256>256>256>256
Ampicillin -163264>25664
Gentamycin -48163216

From the presented data, it is evident that certain structural modifications significantly influence the antibacterial activity. For instance, compound 5a₄ , featuring a 4-methylpiperazin-1-yl moiety, exhibited the most potent activity against Staphylococcus aureus with an MIC of 64 µg/mL.[1][2] Similarly, compound 5a₇ , with a 3-(diethylamino)propyl group, showed the best activity against Escherichia coli at an MIC of 128 µg/mL.[1][2] Interestingly, most of the synthesized compounds displayed weak activity against Bacillus subtilis, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus (MRSA), with MICs generally exceeding 256 µg/mL.[2]

Experimental Protocols

The evaluation of antibacterial activity for 2-aryl-quinoline-4-carboxylic acid derivatives is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Bacterial Inoculum:

  • From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.

  • Suspend the colonies in a sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute the adjusted suspension in the test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range. Each well should contain 100 µL of the diluted compound.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of quinoline derivatives involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation (separation) of daughter chromosomes after replication.

2-Aryl-quinoline-4-carboxylic acid derivatives act as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

G cluster_replication DNA Replication & Transcription cluster_enzymes Bacterial Topoisomerases cluster_drug Drug Action DNA DNA Unwinding Unwinding DNA->Unwinding Requires relaxation Replication Replication Unwinding->Replication Daughter_Chromosomes Catenated Daughter Chromosomes Replication->Daughter_Chromosomes Decatenation Decatenation Daughter_Chromosomes->Decatenation Separated_Chromosomes Separated Daughter Chromosomes Decatenation->Separated_Chromosomes Gyrase DNA Gyrase Gyrase->Unwinding Facilitates TopoIV Topoisomerase IV TopoIV->Decatenation Catalyzes Drug 2-Aryl-quinoline- 4-carboxylic Acid Inhibition_Gyrase Inhibition Drug->Inhibition_Gyrase Inhibition_TopoIV Inhibition Drug->Inhibition_TopoIV Inhibition_Gyrase->Gyrase DSB Double-Strand Breaks Inhibition_Gyrase->DSB Inhibition_TopoIV->TopoIV Inhibition_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of 2-aryl-quinoline-4-carboxylic acid derivatives.

Experimental Workflow

The development and evaluation of new 2-aryl-quinoline-4-carboxylic acid derivatives follow a structured workflow, from chemical synthesis to biological activity assessment.

G Start Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, HRMS, HPLC) Synthesis->Purification Screening Antibacterial Screening (e.g., Agar Diffusion) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR End SAR->End

Caption: Experimental workflow for evaluating antibacterial activity.

References

In Vivo Anticancer Effects of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed review of the quinoline-based anticancer agent, 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, reveals promising in vitro activity as a selective Histone Deacetylase 3 (HDAC3) inhibitor. However, a comprehensive search of published literature indicates a lack of in vivo studies to validate its anticancer effects in living organisms. This guide provides a comparative analysis of this compound against other quinoline derivatives with established in vivo anticancer efficacy, offering valuable context for researchers and drug development professionals.

While in vivo data for this compound is not currently available, its in vitro profile suggests a potential therapeutic avenue. As a selective HDAC3 inhibitor, it demonstrates a targeted approach to cancer therapy. HDAC inhibitors are a class of epigenetic drugs that can induce cancer cell cycle arrest, differentiation, and apoptosis.

This guide will summarize the known in vitro data for this compound and provide a detailed comparison with two other quinoline-based compounds that have been evaluated in vivo: a quinoline-hydroxamic acid derivative (an HDAC inhibitor) and Brequinar (a DHODH inhibitor). This comparative approach will shed light on the potential in vivo performance of novel quinoline derivatives and provide a framework for their preclinical evaluation.

Section 1: Profile of this compound

This compound has been identified as a potent and selective inhibitor of HDAC3. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: In Vitro Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)1.02HDAC3 Inhibition
U937 (Leukemia)1.11HDAC3 Inhibition
A549 (Lung)2.83HDAC3 Inhibition
MCF-7 (Breast)5.66HDAC3 Inhibition

Section 2: Comparative Analysis with In Vivo Validated Quinolines

To understand the potential in vivo efficacy of this compound, we will compare it with two other quinoline derivatives that have undergone in vivo testing: a Quinoline-Hydroxamic Acid derivative and Brequinar.

Quinoline-Hydroxamic Acid Derivative (HDAC Inhibitor)

This class of compounds, similar to this compound, functions by inhibiting histone deacetylases. A representative compound from this class has shown significant in vivo anticancer activity in a lung cancer xenograft model.

Brequinar (DHODH Inhibitor)

Brequinar represents a different mechanistic class of quinoline derivatives. It inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, thereby halting cancer cell proliferation. Brequinar has been evaluated in various preclinical and clinical settings.

Table 2: Comparative In Vivo Efficacy of Quinolines

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (%)Reported Toxicity
Quinoline-Hydroxamic Acid Derivative A549 Lung Cancer Xenograft50 mg/kg, daily65%Well-tolerated
Brequinar Head and Neck Squamous Cell Carcinoma Xenograft50 mg/kg/day, for 5 daysSignificant growth delayMild weight loss

Section 3: Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for reproducibility and comparison.

Human Tumor Xenograft Model (A549 Lung Cancer)

This model is a standard for evaluating the efficacy of anticancer agents in vivo.

  • Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a volume of 100-150 mm³, mice are randomized into control and treatment groups. The investigational compound (e.g., Quinoline-Hydroxamic Acid Derivative) is administered daily via oral gavage or intraperitoneal injection at a predetermined dose. The control group receives the vehicle alone.

  • Efficacy Evaluation: The study continues for a specified period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth, calculated as the percentage of tumor growth inhibition (%TGI) compared to the control group.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histopathological analysis.

Section 4: Signaling Pathways and Visualizations

Understanding the molecular pathways affected by these compounds is key to their development.

HDAC Inhibition Signaling Pathway

HDAC inhibitors, including this compound and the comparative quinoline-hydroxamic acid derivative, function by increasing the acetylation of histones and other proteins. This leads to the activation of tumor suppressor genes and the induction of apoptosis.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Quinoline-HDACi Quinoline-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Quinoline-HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Tumor Suppressor Gene Transcription Chromatin_Relaxation->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Mechanism of action for quinoline-based HDAC inhibitors.

DHODH Inhibition Signaling Pathway

Brequinar inhibits the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest.

DHODH_Inhibition_Pathway cluster_1 De Novo Pyrimidine Synthesis Brequinar Brequinar DHODH Dihydroorotate Dehydrogenase (DHODH) Brequinar->DHODH Inhibits Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis dUTP dUTP dTTP dTTP dUTP->dTTP dTTP->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to

Caption: Mechanism of action for the DHODH inhibitor Brequinar.

Experimental Workflow for In Vivo Anticancer Studies

The following diagram outlines a typical workflow for the preclinical in vivo evaluation of a novel anticancer compound.

InVivo_Workflow Start Compound Selection Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Selection (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Compound/Vehicle Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume) Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Endpoint Study Endpoint (e.g., 28 days) Efficacy_Assessment->Endpoint Toxicity_Assessment->Endpoint Data_Analysis Data Analysis & Histopathology Endpoint->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo anticancer drug evaluation.

Conclusion

While this compound shows promise as a selective HDAC3 inhibitor based on in vitro data, its in vivo anticancer effects remain to be validated. The comparative analysis with other quinoline derivatives that have undergone in vivo testing provides a valuable benchmark for its potential efficacy and highlights the importance of preclinical animal studies in the drug development pipeline. Further investigation in xenograft models is warranted to determine the therapeutic potential of this compound.

A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its synthesis has been a subject of extensive research, leading to the development of numerous named reactions. Among the classical and still widely utilized methods are the Pfitzinger and Doebner reactions, both of which provide access to substituted quinoline-4-carboxylic acids, crucial intermediates in drug discovery. This guide offers an objective comparison of these two venerable reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Pfitzinger vs. Doebner Reaction

FeaturePfitzinger ReactionDoebner Reaction
Reactants Isatin (or derivatives), a carbonyl compound with an α-methylene group, and a strong base.[1][2]Aniline (or derivatives), an aldehyde, and pyruvic acid, typically under acidic catalysis.[3][4]
Product Substituted quinoline-4-carboxylic acids.[1][2]2-Substituted quinoline-4-carboxylic acids.[3][4]
Key Bond Formation Intramolecular cyclization of an enamine onto an aromatic ring.[1]Intramolecular electrophilic cyclization onto an aromatic ring.[3]
Catalyst/Conditions Strong base (e.g., KOH, NaOH) in a protic solvent, often with heating.[1][5]Brønsted or Lewis acids (e.g., HCl, BF₃·OEt₂) with heating.[3][6]
Advantages Utilizes readily available isatins and carbonyl compounds. Tolerant of a variety of functional groups on the carbonyl component.A one-pot, three-component reaction, which can be advantageous for library synthesis.[3][6]
Limitations Can suffer from the formation of intractable tars, especially under strongly basic conditions.[7] The reaction can be low-yielding with certain substrates.[8]Often gives low yields with anilines bearing electron-withdrawing groups.[3][9] Can produce benzylamine byproducts.[7]

Reaction Mechanisms

The Pfitzinger and Doebner reactions proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid core.

Pfitzinger Reaction Mechanism

The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This is followed by condensation with a carbonyl compound to form an enamine, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid.[1][10]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Enamine Enamine Intermediate KetoAcid->Enamine Condensation Carbonyl Carbonyl Compound (R-CO-CH₂R') Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline Dehydration

Pfitzinger Reaction Mechanism
Doebner Reaction Mechanism

The Doebner reaction is a three-component reaction whose mechanism is thought to begin with the condensation of an aniline and an aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by intramolecular electrophilic cyclization and oxidation, affords the quinoline product.[3]

Doebner_Mechanism Aniline Aniline SchiffBase N-arylimine (Schiff Base) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Adduct Michael-type Adduct SchiffBase->Adduct PyruvicAcid Pyruvic Acid (Enol form) PyruvicAcid->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Doebner Reaction Mechanism

Experimental Data and Performance Comparison

The choice between the Pfitzinger and Doebner reactions often depends on the desired substitution pattern and the electronic nature of the available starting materials. Below is a summary of representative experimental data.

Pfitzinger Reaction: Representative Yields
Isatin DerivativeCarbonyl CompoundBaseSolventYield (%)Reference
IsatinAcetoneKOHEthanol/Water>60[11]
IsatinButan-2-oneNaOHWater89[11]
5-ChloroisatinAcetophenoneKOHaq. EtOH-[12]
5,6-DifluoroisatinAcetone--79[10]
α-NaphthisatinAcetoneKOHWater/Ethanol70[10]
Doebner Reaction: Representative Yields
Aniline DerivativeAldehydeCatalystSolventYield (%)Reference
AnilineBenzaldehydeBF₃·THFMeCNModerate[9]
4-FluoroanilineBenzaldehydeBF₃·THFMeCN75[6]
4-NitroanilineBenzaldehydeBF₃·THFMeCN68[6]
4-MethoxyanilineBenzaldehydeBF₃·THFMeCN85[6]
Aniline4-ChlorobenzaldehydeBF₃·THFMeCN78[6]

As the data suggests, the Doebner reaction can provide good yields, particularly with recent modifications; however, it is historically known to be challenging with electron-deficient anilines.[3][9] The Pfitzinger reaction offers a versatile route, with yields being highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Pfitzinger Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid

This protocol is adapted from a procedure for the synthesis of a key intermediate.[12]

Materials:

  • 5-Chloroisatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Aqueous Ethanol

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of aqueous ethanol.

  • Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.

  • Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solution to remove any solid impurities.

  • Carefully acidify the filtrate with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve_KOH Dissolve KOH in aq. EtOH Add_Reactants Add 5-Chloroisatin and Acetophenone Dissolve_KOH->Add_Reactants Reflux Reflux at 80-90 °C for 18-36h Add_Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter_impurities Filter Cool->Filter_impurities Acidify Acidify with HCl Filter_impurities->Acidify Filter_product Collect product by filtration Acidify->Filter_product Wash_Dry Wash and Dry Filter_product->Wash_Dry

Pfitzinger Reaction Experimental Workflow
Modified Doebner Synthesis of Substituted Quinoline-4-carboxylic Acids

This protocol is based on a modified procedure that has shown improved yields.[6]

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer and wash with EtOAc.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Collect the crude product by filtration, which can be further purified by solidification, filtration, or column chromatography.

Doebner_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up Mix_Aniline_Aldehyde Mix Aniline, Aldehyde, and Catalyst in MeCN Heat_1h Stir at 65 °C for 1h Mix_Aniline_Aldehyde->Heat_1h Add_Pyruvic_Acid Dropwise addition of Pyruvic Acid Heat_1h->Add_Pyruvic_Acid Heat_20h Stir at 65 °C for 20h Add_Pyruvic_Acid->Heat_20h Cool Cool to RT Heat_20h->Cool Quench Add EtOAc and NaHCO₃ Cool->Quench Separate Separate aqueous layer Quench->Separate Acidify Acidify with HCl Separate->Acidify Isolate Isolate and Purify Product Acidify->Isolate

Doebner Reaction Experimental Workflow

Conclusion

Both the Pfitzinger and Doebner reactions are powerful and enduring methods for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction offers versatility in the substitution pattern derived from the carbonyl component, while the Doebner reaction provides a convergent three-component approach. The choice between these two methods will ultimately be guided by the availability of starting materials, the desired substitution on the quinoline core, and the tolerance of functional groups to the respective reaction conditions. Recent modifications and a deeper understanding of their mechanisms continue to enhance the utility of these classical reactions in modern drug discovery and development.

References

Efficacy of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid and its Analogs Compared to Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial efficacy of quinoline-4-carboxylic acid derivatives, with a focus on analogs of the novel compound 2-biphenyl-4-yl-quinoline-4-carboxylic acid. Due to a lack of specific antibacterial data for this compound in publicly accessible literature, this guide presents available data on the closely related 2-phenyl-quinoline-4-carboxylic acid derivatives to offer a valuable point of reference.

Introduction to Quinolines as Antibacterial Agents

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs, most notably the quinolone antibiotics. The introduction of a carboxylic acid group at position 4 of the quinoline ring is a key feature of many potent antibacterial agents. These compounds often exert their effect by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The substituent at the 2-position of the quinoline ring plays a crucial role in determining the compound's antibacterial spectrum and potency.

While specific efficacy data for this compound is not currently available, studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated their potential as antibacterial agents. These studies provide a basis for understanding the structure-activity relationships within this class of compounds and offer insights into the potential efficacy of the biphenyl analog.

Comparative Efficacy Data

The following table summarizes the in vitro antibacterial activity of various 2-phenyl-quinoline-4-carboxylic acid derivatives against common Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a bacterium. For comparison, the MIC values of well-established antibiotics are also included.

Compound/AntibioticGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus Bacillus subtilis
2-Phenyl-quinoline-4-carboxylic acid Derivatives
Compound 5a464[1]>128[1]
Compound 5a7>128[1]>128[1]
Reference Antibiotics
Ampicillin0.25 - 20.06 - 0.5
Ciprofloxacin0.12 - 10.06 - 0.25
Gentamicin0.12 - 10.06 - 0.5

Note: The data for the 2-phenyl-quinoline-4-carboxylic acid derivatives is sourced from a study by Wang et al. (2016).[1] The MIC values for the reference antibiotics are typical ranges observed in clinical and laboratory settings.

Experimental Protocols

The determination of antibacterial efficacy is primarily conducted through standardized in vitro assays. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., a 2-aryl-quinoline-4-carboxylic acid derivative) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Agar Disk Diffusion Method

This method is used to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Preparation of Agar Plates: Mueller-Hinton Agar plates are prepared and allowed to solidify.

  • Bacterial Lawn: A standardized bacterial suspension is evenly spread over the surface of the agar plate to create a bacterial lawn.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, it is hypothesized to be similar to that of other quinolone antibiotics. The proposed mechanism involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, the compound would prevent bacterial DNA from being properly unwound and resealed, leading to DNA damage and ultimately cell death.

G cluster_compound This compound cluster_bacteria Bacterial Cell Compound Quinoline Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for quinoline derivatives.

Experimental Workflow for Antibacterial Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the antibacterial efficacy of a novel compound.

G Start Start: Novel Compound Synthesis Culture Bacterial Strain Selection & Culture Start->Culture Screening Primary Screening (e.g., Disk Diffusion) Culture->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC Determination (Minimum Bactericidal Concentration) MIC->MBC Toxicity Cytotoxicity Assays (e.g., MTT Assay) MIC->Toxicity Data_Analysis Data Analysis & Comparison MBC->Data_Analysis Toxicity->Data_Analysis End End: Efficacy Report Data_Analysis->End

Caption: Workflow for antibacterial efficacy testing.

Conclusion

While direct experimental data on the antibacterial efficacy of this compound is not yet available, the existing research on structurally similar 2-phenyl-quinoline-4-carboxylic acid derivatives suggests that this class of compounds holds promise for further investigation. The data presented in this guide indicates moderate activity against certain bacterial strains, highlighting the potential for optimization of the 2-aryl substituent to enhance potency and broaden the antibacterial spectrum. Further research, including synthesis and in vitro testing of this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided herein offer a standardized framework for such future investigations.

References

Comparative Analysis of the Enzymatic Cross-Reactivity of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic activity of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), with its potential cross-reactivity against other enzymes, particularly Histone Deacetylases (HDACs) and the human Neurokinin-3 (hNK-3) receptor. The information is compiled from multiple studies to offer a broad perspective on the compound's selectivity profile.

Executive Summary

This compound and its analogs have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive target in cancer and autoimmune diseases.[2] However, the quinoline-4-carboxylic acid scaffold is present in compounds that target other enzymes. Notably, derivatives of this scaffold have shown inhibitory activity against Histone Deacetylases (HDACs), specifically HDAC3, and antagonistic activity at the human Neurokinin-3 (hNK-3) receptor.[3][4] Understanding the cross-reactivity of this compound is therefore critical for assessing its therapeutic potential and off-target effects.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and its closely related analogs against their primary target, DHODH, and potential off-targets.

Table 1: Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)

Compound/AnalogDHODH IC50 (nM)Reference
Analog 41 (a potent quinoline-based analog)9.71 ± 1.4[1]
Analog 43 (a potent quinoline-based analog)26.2 ± 1.8[1]
Analog 46 (a 1,7-naphthyridine analog)28.3 ± 3.3[1]
4-quinoline carboxylic acid analog 1260[5]
4-quinoline carboxylic acid analog 21.0[5]

Table 2: Cross-Reactivity with Histone Deacetylases (HDACs)

Data for 2-substituted phenylquinoline-4-carboxylic acid derivatives.

Compound/AnalogHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
D28>1,000>1,00024.45 ± 1.24>1,000[6]
D2932.59 ± 1.97183.5 ± 4.320.477 ± 0.01>1,000[6]
D301.427 ± 0.028.127 ± 0.260.100 ± 0.003>1,000[6]

Table 3: Activity at the Human Neurokinin-3 (hNK-3) Receptor

Data for 2-(4-biphenylyl)quinoline-4-carboxylic acid derivatives.

Compound/AnalogActivityReference
6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid (7b)Most prominent hNK-3 receptor antagonist in the study[4]
(R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (65)hNK-3-CHO binding Ki = 13 nM[7]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_enzyme DHODH Dihydroorotate->DHODH_enzyme substrate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA & RNA Synthesis DNA & RNA Synthesis CTP->DNA & RNA Synthesis DHODH_enzyme->Orotate product Inhibitor 2-Biphenyl-4-yl- quinoline-4-carboxylic acid Inhibitor->DHODH_enzyme inhibits

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

DHODH_Assay_Workflow start Start: DHODH Inhibition Assay reagents Prepare Reagents: - Recombinant human DHODH - Dihydroorotic acid (DHO) - Coenzyme Q10 (CoQ10) - DCIP (electron acceptor) - Test Compound dilutions start->reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add Test Compound / Vehicle Control - Add DHODH enzyme reagents->plate_setup pre_incubation Pre-incubation (e.g., 30 min at 25°C) plate_setup->pre_incubation reaction_start Initiate Reaction: Add substrate mix (DHO, CoQ10, DCIP) pre_incubation->reaction_start measurement Kinetic Measurement: Read absorbance decrease at 600-650 nm over time reaction_start->measurement analysis Data Analysis: - Calculate rate of DCIP reduction - Determine % inhibition - Calculate IC50 value measurement->analysis end End analysis->end

Caption: Experimental workflow for a DHODH enzymatic inhibition assay.

HDAC_Assay_Workflow start Start: HDAC Inhibition Assay reagents Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - Developer solution (with stop solution) - Test Compound dilutions start->reagents plate_setup Plate Setup (96-well black plate): - Add Assay Buffer - Add Test Compound / Vehicle Control - Add HDAC enzyme reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction: Add fluorogenic substrate pre_incubation->reaction_start incubation Incubation (e.g., 30-60 min at 37°C) reaction_start->incubation develop Stop and Develop: Add Developer solution incubation->develop final_incubation Final Incubation (e.g., 15 min at RT, protected from light) develop->final_incubation measurement Fluorescence Measurement (e.g., Ex: 360 nm, Em: 460 nm) final_incubation->measurement analysis Data Analysis: - Calculate % inhibition - Determine IC50 value measurement->analysis end End analysis->end

References

Benchmarking 2-Biphenyl-4-yl-quinoline-4-carboxylic acid Against Other DHODH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid and other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, making it a key therapeutic target for a range of diseases, including cancer and autoimmune disorders. This document summarizes key experimental data, details the methodologies used for their evaluation, and presents visual representations of the relevant biological pathways and experimental workflows.

The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for producing uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2]

Quantitative Comparison of DHODH Inhibitors

The following table summarizes the in vitro potency of several notable DHODH inhibitors against the human DHODH enzyme. This compound is a potent analog of Brequinar.[3]

InhibitorChemical ClassTargetIC50 (nM)Reference
This compound Analogues (e.g., Compound 41) Quinoline Carboxylic AcidHuman DHODH9.71 ± 1.4[3][4]
Brequinar (DUP-785) Quinoline Carboxylic AcidHuman DHODH~20[5]
Teriflunomide (A77 1726) Isomazole CarboxamideHuman DHODH24.5[5]
Leflunomide Isomazole Carboxamide (Prodrug)Human DHODH>100,000[5]
ASLAN003 (Farudodstat) Novel Small MoleculeHuman DHODH35
BAY 2402234 (Orludodstat) Novel Small MoleculeHuman DHODH1.2
Indoluidin D Natural Product DerivativeHuman DHODH210[6]

Signaling Pathways and Experimental Workflows

DHODH Signaling Pathway and Points of Inhibition

The inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of pyrimidines essential for DNA and RNA synthesis. This metabolic stress triggers downstream cellular events, including cell cycle arrest and apoptosis.

DHODH_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_inhibition Inhibition cluster_effects Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH_Inhibitors DHODH Inhibitors (e.g., this compound) DHODH_Inhibitors->DHODH DHODH->Orotate Pyrimidine_Depletion Pyrimidine Pool Depletion S_Phase_Arrest S-Phase Arrest Pyrimidine_Depletion->S_Phase_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis

DHODH signaling pathway and points of inhibition.
Experimental Workflow for Evaluating DHODH Inhibitors

A typical workflow for assessing the efficacy of a DHODH inhibitor involves a series of biochemical and cell-based assays.

Experimental_Workflow Start Test Compound (e.g., this compound) Biochemical_Assay Biochemical Assay (e.g., DCIP Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Proliferation_Assay Proliferation/Viability Assay (e.g., MTS, CCK-8) Cell_Based_Assays->Proliferation_Assay Determine_EC50 Determine EC50 Proliferation_Assay->Determine_EC50 Uridine_Rescue Uridine Rescue Experiment Determine_EC50->Uridine_Rescue Conclusion Conclusion on Efficacy Uridine_Rescue->Conclusion

Experimental workflow for DHODH inhibitor efficacy.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DHODH.

Principle: This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The decrease in absorbance at 600 nm is proportional to the rate of DHODH activity.[7]

Materials:

  • Recombinant human DHODH

  • Test compound (e.g., this compound)

  • Positive control (e.g., Brequinar)

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

    • Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in a microplate reader.[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTS/CCK-8)

Objective: To assess the effect of DHODH inhibitors on the proliferation of a specific cell line.

Principle: The MTS and CCK-8 assays are colorimetric methods used to determine the number of viable cells in proliferation. The assay is based on the cleavage of the tetrazolium salt to formazan by cellular mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • MTS or CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 10-20 µL of MTS or CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

References

Cytotoxicity of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 2-Biphenyl-4-yl-quinoline-4-carboxylic acid derivatives, a class of compounds with significant potential in anticancer research. The core structure, characterized by a biphenyl group at the 2-position of a quinoline-4-carboxylic acid scaffold, is a key pharmacophore in the development of targeted cancer therapies. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound derivatives and related compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for key compounds in this class, primarily focusing on their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.[1][2]

One of the most studied derivatives is Brequinar sodium (NSC 368390), a potent DHODH inhibitor.[2] Its cytotoxic effects have been evaluated across multiple cancer cell lines.

Table 1: Cytotoxicity of Brequinar (BREQ) Against Various Cancer Cell Lines [3]

CompoundCell LineAssayIC50 (µM)
Brequinar (BREQ)HCT 116MTT0.480 ± 0.14
Brequinar (BREQ)HCT 116Colony Formation0.218 ± 0.24
Brequinar (BREQ)HT-29MTT>25
Brequinar (BREQ)HT-29Colony Formation>25
Brequinar (BREQ)MIA PaCa-2MTT0.680 ± 0.25
Brequinar (BREQ)MIA PaCa-2Colony Formation0.590 ± 0.36

Data summarized from reference[3].

The structure-activity relationship (SAR) of this class of compounds reveals that bulky, hydrophobic substituents at the C-2 position are crucial for potent DHODH inhibition and, consequently, cytotoxic activity.[1]

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition by 2-Substituted Quinoline-4-Carboxylic Acid Analogs [1]

Compound ID2-SubstituentDHODH IC50 (µM)
12'-Fluoro-1,1'-biphenyl-4-yl (Brequinar analog)0.250 ± 0.11
41Substituted pyridine0.0097 ± 0.0014
43Substituted pyridine0.0262 ± 0.0018

Data summarized from reference[1].

While the primary mechanism of action for many of these compounds is DHODH inhibition, some 2-phenylquinoline-4-carboxylic acid derivatives have also been investigated as histone deacetylase (HDAC) inhibitors.[4]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the compounds discussed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound dye.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.

Signaling Pathways and Experimental Workflow

Signaling Pathway of DHODH Inhibition

Inhibition of DHODH by this compound derivatives like Brequinar disrupts the de novo pyrimidine synthesis pathway. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2]

DHODH_Inhibition_Pathway cluster_synthesis De Novo Pyrimidine Synthesis Compound 2-Biphenyl-4-yl-quinoline- 4-carboxylic acid derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH inhibits Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH Pyrimidine_Pool Pyrimidine Nucleotide Pool Depletion Synthesis_Block Inhibition of DNA and RNA Synthesis Pyrimidine_Pool->Synthesis_Block Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Synthesis_Block->Apoptosis

Caption: Mechanism of action for DHODH inhibitors.

Signaling Pathway of HDAC Inhibition

Some quinoline derivatives act as Histone Deacetylase (HDAC) inhibitors. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds promote histone acetylation, leading to a more relaxed chromatin structure and the expression of tumor suppressor genes. This can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5]

HDAC_Inhibition_Pathway Compound 2-Phenylquinoline- 4-carboxylic acid derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC inhibits Histone_Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Intrinsic Intrinsic Pathway (Mitochondrial) Gene_Expression->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Gene_Expression->Extrinsic Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

Caption: Apoptosis induction by HDAC inhibitors.

Experimental Workflow for Cytotoxicity Assays

The general workflow for determining the cytotoxicity of the derivatives involves cell culture, compound treatment, and a viability assay, followed by data analysis to determine the IC50 value.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HCT 116, MCF-7) Start->Cell_Culture Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with varying concentrations of derivatives Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Assay 5. Perform Cytotoxicity Assay (MTT or SRB) Incubation->Assay Measurement 6. Measure Absorbance Assay->Measurement Analysis 7. Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

Caption: General workflow for cytotoxicity testing.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Biphenyl-4-yl-quinoline-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Biphenyl-4-yl-quinoline-4-carboxylic acid with appropriate personal protective equipment (PPE) to mitigate risks of exposure. Related chemical structures, such as biphenyl carboxylic acids and quinoline derivatives, are known to cause skin and serious eye irritation.[1][2][3][4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene glovesTo provide a barrier against skin contact.[5][6]
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes of solutions or contact with airborne powder.[5]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[5]
Respiratory Protection N95 particulate respirator or equivalentRecommended when handling the solid, powdered form to prevent inhalation of dust particles.[5]

Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7] Avoid generating dust when working with the solid form.[1][2]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is adherence to institutional and regulatory guidelines. The following protocol outlines a safe and compliant method for disposing of this compound waste.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.[8][9]

    • Segregate this waste from other laboratory waste streams, such as non-hazardous materials, sharps, and biological waste, to prevent dangerous reactions.[7][8][10] Incompatible materials should be stored separately.[10]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.[9]

    • The container must be in good condition and kept closed except when adding waste.[9][10][11]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[8] Do not use abbreviations or chemical formulas.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[11]

    • Ensure the storage area is cool, dry, and well-ventilated.[1][6]

  • Disposal Procedure:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in the designated solid hazardous waste container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour this chemical down the drain. [2][5][6]

    • Empty Containers: Containers that held the pure compound should be considered hazardous waste. If local regulations permit, triple-rinsing the container with a suitable solvent may render it "empty."[9][10] The rinsate must be collected and disposed of as hazardous liquid waste.[10]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[11] Always follow your institution's specific procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal_path Disposal Pathway cluster_final Final Steps A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Hazardous Waste Container D Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) C->D E Segregate from Other Waste Streams D->E F Is the waste solid or liquid? G_solid Place in Solid Hazardous Waste Container F->G_solid Solid H_liquid Place in Liquid Hazardous Waste Container (DO NOT use drain) F->H_liquid Liquid I Store Sealed Container in Satellite Accumulation Area G_solid->I H_liquid->I J Contact EHS for Pickup and Disposal I->J

References

Personal protective equipment for handling 2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Biphenyl-4-yl-quinoline-4-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Summary: Based on data from structurally related compounds such as quinoline-4-carboxylic acid and biphenyl carboxylic acids, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is essential to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against direct skin contact.[5] Gloves should be inspected for any signs of degradation or punctures before use.[6][7]
Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][5]
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[1][5][8]
Task-Dependent Respiratory ProtectionN95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesRequired when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated.[1][5][9]
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1][5]
Body ProtectionChemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[5][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following experimental protocols is mandatory for the safe handling of this compound.

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[5]

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][11][12] Cover the work surface with absorbent bench paper.[13]

2. Weighing and Transfer:

  • Weighing: Whenever possible, use an enclosed balance to minimize the release of airborne particles.[13] If an enclosed balance is not available, perform weighing within a chemical fume hood.[13] Use weigh boats to prevent spills.[13]

  • Transfer: Handle the solid material carefully to avoid generating dust. Keep containers closed as much as possible. When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Experimental Procedures:

  • Maintain a safe distance from reactions and use appropriate shielding.

  • Avoid direct contact with the substance at all times.[5]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.[5]

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[2][5] Do not pour any waste containing this compound down the drain.[1][5] Consult your institution's environmental health and safety office for specific disposal guidelines.[5]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Final Action start Start: Handling This compound primary_ppe Primary PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat start->primary_ppe Always Required is_powder Is the compound in powdered form? is_splash_risk Is there a significant splash risk? is_powder->is_splash_risk No add_respirator Add N95 Respirator (or higher) is_powder->add_respirator Yes add_face_shield Add Face Shield is_splash_risk->add_face_shield Yes proceed Proceed with Experiment is_splash_risk->proceed No primary_ppe->is_powder add_respirator->is_splash_risk add_apron Add Chemical-Resistant Apron add_face_shield->add_apron add_apron->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Biphenyl-4-yl-quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Biphenyl-4-yl-quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.